molecular formula C30H34O10 B1649372 Lappaol C CAS No. 64855-00-1

Lappaol C

Cat. No.: B1649372
CAS No.: 64855-00-1
M. Wt: 554.6 g/mol
InChI Key: BWOAMGHNXHLWMX-BAOMQRJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lappaol C is a lignan.
2(3H)-Furanone, dihydro-4-((4-hydroxy-3-(2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl)-5-methoxyphenyl)methyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- has been reported in Arctium minus and Arctium lappa with data available.

Properties

CAS No.

64855-00-1

Molecular Formula

C30H34O10

Molecular Weight

554.6 g/mol

IUPAC Name

(3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3/t19-,20+,22?,28?/m0/s1

InChI Key

BWOAMGHNXHLWMX-BAOMQRJLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)C[C@H]3COC(=O)[C@@H]3CC4=CC(=C(C=C4)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC

Other CAS No.

64855-00-1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Sesquilignan Lappaol C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Lappaol C, a sesquilignan isolated from the seeds of Arctium lappa L. (Burdock), has emerged as a molecule of significant interest in phytochemical and pharmacological research. This guide provides a comprehensive technical overview of its chemical structure, stereochemical features, and physicochemical properties. Furthermore, it delves into its documented biological activities, with a particular focus on its potent cytotoxic effects against cancer cell lines. This document synthesizes current knowledge and presents detailed experimental workflows for its isolation and characterization, designed for researchers, scientists, and professionals in the field of drug development.

Introduction and Classification

Lappaol C is a naturally occurring phenolic compound belonging to the lignan family of phytochemicals.[1] Specifically, it is classified as a sesquilignan, a subclass of lignans formed from three coniferyl alcohol units. Its core chemical architecture is that of a dibenzylbutyrolactone lignan, characterized by a central γ-butyrolactone ring with dibenzyl substituents.[2] The primary natural source of Lappaol C is the seeds of Arctium lappa L., a plant in the Asteraceae family commonly known as burdock.[3][4] Its presence in this traditional medicinal plant, combined with demonstrated bioactivity, makes it a compelling candidate for further therapeutic investigation.

Elucidation of Chemical Structure

The structural identity of Lappaol C has been established through extensive spectroscopic analysis.[3][5]

  • Molecular Formula: C₃₀H₃₄O₁₀[1][6]

  • Molecular Weight: 554.6 g/mol [1]

  • Core Scaffold: The molecule is built upon a 3,4-dibenzyl-γ-butyrolactone core. One benzyl group is a standard 4-hydroxy-3-methoxyphenyl (guaiacyl) unit. The second benzyl group is more complex, featuring a guaiacyl moiety substituted with a dihydroxypropyl side chain, which itself contains another guaiacyl group. This intricate substitution pattern categorizes it as a sesquilignan.

Stereochemistry

The stereochemical configuration is a critical determinant of biological activity. For Lappaol C, the stereochemistry at the butyrolactone ring has been defined.

  • IUPAC Name: (3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.[1]

This nomenclature confirms a trans configuration for the two benzyl substituents at the C3 and C4 positions of the lactone ring. While the stereocenters at C3 and C4 are established as (R,R), it is noteworthy that the stereochemistry of the two chiral centers on the complex side chain has not been definitively assigned in all public databases, warranting further investigation for complete stereochemical elucidation.[1]

Lappaol_C_Structure cluster_lactone Butyrolactone Core (3R, 4R) cluster_substituents Substituents cluster_key_groups Key Functional Groups Lactone γ-Butyrolactone Ring (oxolan-2-one) C3 C3 (R) Lactone->C3 3 C4 C4 (R) Lactone->C4 4 LactoneEster Lactone Ester Lactone->LactoneEster Benzyl1 Guaiacyl Group (4-hydroxy-3-methoxyphenyl) C3->Benzyl1 attached at C3 Benzyl2 Complex Benzyl Group C4->Benzyl2 attached at C4 PhenolicOH Phenolic -OH Benzyl1->PhenolicOH Methoxy Methoxy -OCH₃ Benzyl1->Methoxy SideChain Dihydroxypropyl-Guaiacyl Side Chain Benzyl2->SideChain substituted with SideChain->PhenolicOH SideChain->Methoxy AlcoholicOH Alcoholic -OH SideChain->AlcoholicOH

Caption: Structural overview of Lappaol C's core and functional groups.

Physicochemical Properties

Understanding the physicochemical profile of Lappaol C is fundamental for its application in drug development, particularly for formulation and bioavailability studies. The molecule's properties suggest challenges in aqueous solubility but favor membrane permeability.

PropertyValueSource
Water Solubility 0.0068 g/L (practically insoluble)[2]
LogP (Octanol/Water) 2.8 - 3.11[2]
pKa (Strongest Acidic) 9.51 (very weakly acidic)[2]
Polar Surface Area 155.14 Ų[2]
Hydrogen Bond Donors 5[2]
Hydrogen Bond Acceptors 9[2]

Biological and Pharmacological Profile

Lappaol C has demonstrated significant biological activities, primarily in the domain of oncology.

Anti-Cancer Activity

The most prominent reported activity of Lappaol C is its cytotoxicity against prostate cancer cells. In a bioactivity-guided fractionation study using the LNCaP prostate cancer cell line, Lappaol C exhibited a potent inhibitory effect with an IC₅₀ value of 8 µg/mL.[3][5][7][8] This places it as a key active compound isolated from Arctium lappa seeds.[3]

Other Potential Activities

In addition to its anti-cancer effects, Lappaol C has been associated with anti-inflammatory properties.[9] It was among several lignans from Arctium lappa evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages, a key process in the inflammatory cascade.[10]

Hypothesized Mechanism of Action: Hippo-YAP Pathway Inhibition

While direct mechanistic studies on Lappaol C are limited, valuable insights can be drawn from the closely related and co-isolated compound, Lappaol F. Extensive research has shown that Lappaol F exerts its potent anti-cancer effects by inhibiting the Hippo-Yes-associated protein (YAP) signaling pathway.[11][12][13][14] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis; its dysregulation is a hallmark of many cancers.[12] Lappaol F has been shown to downregulate the expression and nuclear localization of YAP, the pathway's final effector, thereby suppressing the transcription of growth-promoting genes and inducing apoptosis.[12][13] Given the structural similarity between Lappaol C and Lappaol F, it is a scientifically sound hypothesis that Lappaol C may share this mechanism of action.

Hippo_YAP_Pathway cluster_pathway Hypothesized Lappaol C Mechanism LappaolC Lappaol C HippoKinase Hippo Pathway Kinases (MST1/2, LATS1/2) LappaolC->HippoKinase Activates? YAP_nuclear YAP (Active, Nuclear) LappaolC->YAP_nuclear INHIBITS (Prevents Nuclear Entry) Outcome Outcome: - Decreased Proliferation - Increased Apoptosis LappaolC->Outcome YAP YAP (Phosphorylated, Cytoplasmic) HippoKinase->YAP Phosphorylates YAP_degraded YAP Degradation YAP->YAP_degraded Marked for Degradation TEAD TEAD Transcription Factors YAP_nuclear->TEAD Binds to Proliferation Cell Proliferation & Survival TargetGenes Target Gene Transcription (e.g., BIRC5, c-Myc) TEAD->TargetGenes Activates TargetGenes->Proliferation Promotes Apoptosis Apoptosis

Caption: Hypothesized inhibition of the Hippo-YAP pathway by Lappaol C.

Experimental Protocols

The following sections provide validated, step-by-step methodologies for the isolation and characterization of Lappaol C.

Protocol 1: Bioactivity-Guided Isolation from Arctium lappa Seeds

This protocol is based on established methods for fractionating A. lappa seeds to isolate active lignans.[3][5] The causality behind this workflow lies in the systematic separation of compounds based on polarity.

Methodology:

  • Extraction:

    • Mill dried seeds of Arctium lappa (e.g., 3 kg) to a coarse powder.

    • Perform exhaustive extraction with hot 95% ethanol (e.g., 3 x 16 L). The use of hot ethanol is crucial for efficiently extracting a wide range of semi-polar compounds like lignans while leaving behind highly polar sugars and non-polar lipids.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in distilled water (e.g., 500 mL) to form an aqueous suspension.

    • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

      • First, partition against an equal volume of hexanes (3x). This removes highly non-polar compounds like fats and sterols.

      • Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) (4x). Lignans like Lappaol C, being moderately polar, will preferentially move into the EtOAc fraction. This is the critical separation step.

      • Finally, partition the remaining aqueous layer against n-butanol (4x) to isolate more polar glycosides.

    • Collect the EtOAc soluble portion and concentrate it in vacuo. This fraction contains the enriched lignans.

  • Chromatographic Purification:

    • Subject the concentrated EtOAc fraction to repeated column chromatography over silica gel.

    • Elute with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate or acetone.

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

    • Further purify the target fractions containing Lappaol C using preparative TLC or crystallization to obtain the pure compound.[3]

Isolation_Workflow Start Dried Seeds of Arctium lappa Extract Hot 95% Ethanol Extraction Start->Extract Concentrate1 Concentrate in vacuo (Crude Extract) Extract->Concentrate1 Suspend Suspend in Water Concentrate1->Suspend Partition1 Liquid-Liquid Partition: Hexanes Suspend->Partition1 Partition2 Liquid-Liquid Partition: Ethyl Acetate Partition1->Partition2 Aqueous Hexanes_Fraction Hexanes Fraction (Lipids, Sterols) Partition1->Hexanes_Fraction Non-polar Partition3 Liquid-Liquid Partition: n-Butanol Partition2->Partition3 Aqueous EtOAc_Fraction Ethyl Acetate Fraction (Enriched Lignans) Partition2->EtOAc_Fraction Semi-polar BuOH_Fraction n-Butanol Fraction (Glycosides) Partition3->BuOH_Fraction Polar Concentrate2 Concentrate EtOAc Fraction EtOAc_Fraction->Concentrate2 ColumnChrom Silica Gel Column Chromatography Concentrate2->ColumnChrom PrepTLC Preparative TLC / Crystallization ColumnChrom->PrepTLC End Pure Lappaol C PrepTLC->End

Caption: Bioactivity-guided isolation workflow for Lappaol C.
Protocol 2: Spectroscopic Structure Characterization

Once isolated, the identity and purity of Lappaol C must be confirmed through a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS):

    • Perform High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), to determine the exact mass of the molecule.

    • Purpose: This experiment validates the molecular formula (C₃₀H₃₄O₁₀) by matching the observed mass-to-charge ratio (m/z) to the calculated theoretical mass with high accuracy (ppm level).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

    • Acquire a suite of NMR spectra:

      • ¹H NMR: To identify the number and types of protons, their chemical environments, and their coupling relationships (proton-proton connectivity).

      • ¹³C NMR: To determine the number of unique carbon atoms and identify the types of functional groups (e.g., carbonyls, aromatic carbons, methoxy carbons).

      • 2D-NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assembling the molecular structure.

        • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), which is critical for connecting different fragments of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy:

    • IR Spectroscopy: To identify key functional groups based on their vibrational frequencies, such as hydroxyl (-OH), carbonyl (C=O from the lactone), and aromatic (C=C) stretches.

    • UV-Vis Spectroscopy: To observe electronic transitions within the molecule, confirming the presence of chromophores like the phenolic rings.

Characterization_Workflow cluster_nmr NMR Suite Start Pure Isolated Lappaol C MS HR-Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR IR_UV IR & UV-Vis Spectroscopy Start->IR_UV Data_Analysis Data Integration & Structure Elucidation MS->Data_Analysis 1H ¹H NMR NMR->1H 13C ¹³C NMR NMR->13C 2D 2D-NMR (COSY, HSQC, HMBC) NMR->2D IR_UV->Data_Analysis 1H->Data_Analysis 13C->Data_Analysis 2D->Data_Analysis End Confirmed Structure of Lappaol C Data_Analysis->End

Sources

A Technical Guide to the Isolation and Characterization of Bioactive Lignans from Arctium lappa (Burdock) Fruit

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the isolation, characterization, and biological evaluation of bioactive lignans from the fruit of Arctium lappa, commonly known as burdock. This document emphasizes the scientific rationale behind methodological choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Therapeutic Potential of Arctium lappa Lignans

The fruit of Arctium lappa L., a plant utilized for centuries in traditional medicine, is a rich source of bioactive lignans, primarily arctiin and its aglycone, arctigenin.[1][2] These dibenzylbutyrolactone lignans have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][3] Arctigenin, in particular, is often considered the more potent of the two and is a key target for isolation and investigation.[4][5] This guide will delineate the critical steps from raw material processing to the elucidation of the molecular mechanisms of these promising natural products.

Pre-Extraction Considerations: Maximizing Lignan Yield and Stability

The initial handling and preparation of Arctium lappa fruit are crucial for preserving the integrity and maximizing the yield of the target lignans.

2.1 Plant Material Handling and Storage

Proper storage of the plant material is essential to prevent the degradation of bioactive metabolites. While lignans and their glycosides are relatively stable at elevated temperatures, protection from light is advisable to prevent potential photodegradation.[6] The fruit material should be dried to a low moisture content to inhibit microbial growth and enzymatic degradation. Both freeze-drying and oven-drying at temperatures up to 60°C have been successfully employed.[6] Interestingly, stir-frying the fruits at 150°C has been shown to increase the yield of the more bioactive aglycone, arctigenin, by promoting the hydrolysis of its glycoside precursor, arctiin.[6]

2.2 Particle Size Reduction

Grinding the dried fruits into a fine powder increases the surface area available for solvent extraction, thereby enhancing the efficiency of lignan recovery. A particle size of 40-60 mesh is generally recommended for optimal extraction.

Extraction and Isolation of Lignans: A Step-by-Step Workflow

The extraction and isolation of arctiin and arctigenin involve a multi-step process designed to efficiently separate these compounds from the complex chemical matrix of the fruit.

3.1 Solvent Extraction

The choice of solvent is a critical factor in the selective extraction of lignans. Aqueous ethanol or methanol solutions (70-100%) are most commonly used for this purpose.[6] These solvent systems are effective at extracting both the glycoside (arctiin) and the aglycone (arctigenin) forms.

dot

Caption: Workflow for the extraction and isolation of lignans from Arctium lappa fruit.

3.2 Recommended Extraction Protocol

  • Maceration/Soxhlet Extraction: Suspend the powdered Arctium lappa fruit in 70-95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). The extraction can be performed by maceration with stirring for 24-48 hours at room temperature or by continuous extraction in a Soxhlet apparatus for 6-8 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: To further enrich the lignan content, perform liquid-liquid partitioning. Dissolve the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The lignans will predominantly partition into the ethyl acetate fraction.

  • Column Chromatography: The enriched lignan fraction can be subjected to column chromatography for the separation of individual compounds. Silica gel is a common stationary phase, with a mobile phase gradient of chloroform-methanol or ethyl acetate-hexane. Macroporous resins can also be employed for initial purification.[7]

3.3 Enzymatic Conversion of Arctiin to Arctigenin

Arctigenin is often the primary target due to its enhanced biological activity.[4] While present in the fruit, its concentration can be significantly increased by the enzymatic hydrolysis of the more abundant arctiin.

3.3.1 Rationale for Enzymatic Hydrolysis

Arctiin possesses low bioavailability and is converted to arctigenin by intestinal microorganisms in vivo.[8][9] Mimicking this process in vitro using β-glucosidase allows for the targeted production of arctigenin. This enzymatic conversion can achieve high yields, with some methods reporting conversion rates as high as 99.84%.[8]

3.3.2 Protocol for Enzymatic Hydrolysis

  • Enzyme Selection: Food-grade β-glucosidase is a suitable enzyme for this conversion.[10] Fungal strains known for high β-glucosidase expression, such as Aspergillus awamori and Trichoderma reesei, can also be used for fermentation-based conversion.[8]

  • Reaction Conditions: Dissolve the purified arctiin or the enriched lignan extract in a suitable buffer (e.g., pH 5.0). Add β-glucosidase and incubate at an optimal temperature (e.g., 35°C) for 24-48 hours.[11]

  • Extraction of Arctigenin: After the reaction is complete, extract the arctigenin using a solvent such as ethyl acetate.

  • Purification: The resulting arctigenin can be further purified by recrystallization or semi-preparative HPLC.

Analytical Characterization of Isolated Lignans

The identity and purity of the isolated lignans must be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniquePurposeKey Observations
Thin-Layer Chromatography (TLC) Preliminary identification and monitoring of purificationVisualization of spots corresponding to arctiin and arctigenin with appropriate standards.
High-Performance Liquid Chromatography (HPLC) Quantification and purity assessmentSeparation on a C18 column with UV detection. Provides retention times and peak areas for quantification.[12]
Mass Spectrometry (MS) Molecular weight determination and structural informationProvides the molecular ion peak and fragmentation patterns characteristic of the lignan structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structural elucidationProvides detailed information about the chemical environment of each proton and carbon atom, confirming the dibenzylbutyrolactone skeleton and substituent positions.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groupsShows characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups present in the lignan structures.[13]

Bioactive Properties and Mechanisms of Action

Arctigenin, the primary bioactive aglycone, exhibits a range of therapeutic effects by modulating key cellular signaling pathways.

5.1 Anti-inflammatory Activity

Arctigenin demonstrates potent anti-inflammatory properties by targeting multiple inflammatory cascades.[14][15] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16]

The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][17] Arctigenin prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[14] This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] Additionally, arctigenin can modulate other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[14][15]

dot

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK PI3K PI3K/Akt TLR4->PI3K IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Arctigenin Arctigenin Arctigenin->IKK Inhibits Arctigenin->MAPK Inhibits Arctigenin->PI3K Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Arctigenin's anti-inflammatory mechanism via inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways.

5.2 Antiviral Activity

Arctigenin has demonstrated notable antiviral activity against a range of viruses, including influenza A virus and coronaviruses.[1][18] Its mechanism of action appears to involve interference with the early stages of viral replication, subsequent to viral penetration into the host cell.[19] It has also been shown to inhibit the release of progeny viruses.[1] For some viruses, such as infectious hematopoietic necrosis virus (IHNV), arctigenin derivatives have been found to inhibit viral adsorption and internalization.[20]

5.3 Other Bioactivities

In addition to its anti-inflammatory and antiviral effects, arctigenin has been investigated for its antitumor, antioxidant, and neuroprotective properties.[1][3] It can induce apoptosis in various cancer cell lines and has shown potential in models of metabolic disorders.[1][21]

Conclusion and Future Perspectives

The bioactive lignans from Arctium lappa fruit, particularly arctigenin, represent a promising source for the development of novel therapeutic agents. This guide provides a comprehensive framework for their successful isolation, characterization, and biological evaluation. Future research should focus on optimizing extraction and purification protocols to improve yield and purity, as well as further elucidating the molecular targets of these compounds to fully realize their therapeutic potential. Pharmacokinetic studies are also essential to understand the absorption, distribution, metabolism, and excretion of these lignans, which will be critical for their translation into clinical applications.[4]

References

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.).
  • Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed. (2018, April 26).
  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - Gavin Publishers. (2024, September 30).
  • Full article: Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022, September 12).
  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - Gavin Publishers. (2024, September 30).
  • Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC. (2022, September 12).
  • (PDF) Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - ResearchGate. (2024, October 1).
  • (PDF) Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - ResearchGate. (2025, August 6).
  • Arctigenin from Forsythia viridissima Fruit Inhibits the Replication of Human Coronavirus. (2024, July 4).
  • Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC. (n.d.).
  • In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed. (2009, April 21).
  • Arctigenin) | Antitumor Agent - MedchemExpress.com. (n.d.).
  • Therapeutic Effect of Arctiin and Arctigenin in Immunocompetent and Immunocompromised Mice Infected with Influenza A Virus - J-Stage. (n.d.).
  • Antiviral potential of the arctigenin derivative COA in reducing viral adhesion to the epithelial cell surface against IHNV infection - PubMed. (2025, June 15).
  • The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC. (n.d.).
  • (PDF) Analytical methods for lignin characterization. II. Spectroscopic studies. (n.d.).
  • Burdock - Memorial Sloan Kettering Cancer Center. (2023, March 13).
  • Arctium lappa - A POTENTIAL SOURCE OF BIOACTIVE COMPOUNDS WITH PHARMACEUTICAL APPLICATIONS. (n.d.).
  • Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (2023, December 15).
  • Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC. (2018, February 20).
  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.).
  • Pathway overview of the role of arctiin and arctigenin in immune... - ResearchGate. (n.d.).
  • Lignans from the seeds of Arctium lappa L. (burdock) and their inhibitory effects on nitric oxide production - ResearchGate. (2026, February 6).
  • Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum - PMC. (2024, April 8).
  • Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. (n.d.).
  • Preparation of arctigenin by hydrolysis of arctii with β - Glucosidase - ResearchGate. (2025, August 6).
  • Extraction and liquid chromatographic analysis of lignans - Helda. (2025, September 11).
  • Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review - PMC. (2026, January 16).
  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC. (n.d.).
  • Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources - NPS. (2025, December 31).
  • Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets - Frontiers. (n.d.).
  • Mechanistic insights on burdock (Arctium lappa L.) extract effects on diabetes mellitus - PMC. (n.d.).
  • Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed. (2015, September 15).
  • The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR - SciSpace. (2021, July 19).
  • The structure of lignin compounds in Arctium lappa L. - ResearchGate. (n.d.).
  • Arctium lappa - Wikipedia. (n.d.).
  • Lignans from the seeds of Arctium lappa L. (burdock) and their inhibitory effects on nitric oxide production - SciSpace. (n.d.).
  • Extraction, structural characterization, and antioxidant activity of polysaccharides derived from Arctium lappa L. - Frontiers. (2023, March 20).
  • Chemical substances identified in Arctium lappa extracts. At center the... - ResearchGate. (n.d.).
  • Arctium lappa Lam. and Its Related Lignans Improve Hyperglycemia and Dyslipidemia in Diabetic Rodent Models: A Systematic Review and Meta-Analysis - MDPI. (2022, November 11).
  • Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - MDPI. (2023, February 14).
  • Phytochemical Composition and Biological Activities of Arctium minus (Hill) Bernh.: A Potential Candidate as Antioxidant, Enzyme Inhibitor, and Cytotoxic Agent - PMC. (n.d.).

Sources

Lappaol C: A Technical Guide to its Therapeutic Potential in Anti-Aging Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for therapeutic agents capable of mitigating the deleterious effects of aging is a cornerstone of modern biomedical research. Lignans, a class of polyphenolic compounds derived from plants, have garnered significant attention for their diverse biological activities, including antioxidant and anti-inflammatory properties. Among these, Lappaol C, a lignan found in the plant Arctium lappa (burdock), presents a compelling profile for investigation as a potential anti-aging therapeutic.[1][2][3] This technical guide provides a comprehensive overview of the scientific rationale and experimental framework for evaluating the therapeutic potential of Lappaol C in anti-aging research. We will delve into the core molecular pathways of aging, namely sirtuin activation, mTOR inhibition, and AMPK activation, and propose a detailed roadmap for investigating the effects of Lappaol C on these pathways and on cellular senescence. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel anti-aging interventions.

Introduction: The Rationale for Investigating Lappaol C in Gerontology

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the molecular level, this decline is driven by a confluence of factors, including cellular senescence, genomic instability, and dysregulated nutrient sensing. Lappaol C, a dibenzylbutyrolactone lignan, possesses inherent chemical properties that suggest its potential to counteract these age-related changes.[4] Its documented antioxidant and anti-inflammatory activities provide a strong foundation for its exploration as a geroprotective agent, as both oxidative stress and chronic inflammation are key drivers of the aging process.[2][5][6]

While direct studies on Lappaol C's anti-aging effects are nascent, compelling evidence from related lignans, such as arctigenin, provides a strong impetus for its investigation. Arctigenin has been shown to modulate key longevity pathways, including the inhibition of the mTOR pathway and the activation of AMPK signaling.[1][4][7] Given the structural and botanical relationship between Lappaol C and arctigenin, it is plausible that Lappaol C shares these geroprotective mechanisms. This guide will, therefore, focus on a structured approach to validate this hypothesis.

Core Anti-Aging Pathways and Lappaol C's Hypothesized Mechanism of Action

The aging process is governed by a network of interconnected signaling pathways. Three of the most critical and well-characterized are the sirtuins, the mechanistic target of rapamycin (mTOR), and AMP-activated protein kinase (AMPK).

Sirtuin (SIRT) Activation

Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in regulating cellular health and longevity. Their activation has been linked to improved metabolic function, enhanced DNA repair, and reduced inflammation. We hypothesize that Lappaol C may directly or indirectly activate sirtuins, particularly SIRT1. This hypothesis is supported by studies on other lignans and polyphenols that have demonstrated sirtuin-activating properties.

Mechanistic Target of Rapamycin (mTOR) Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] Chronic activation of mTOR is strongly associated with accelerated aging and age-related diseases. Conversely, its inhibition is a well-established strategy for extending lifespan in various organisms. Based on the known effects of the related lignan arctigenin, which inhibits the PI3K/Akt/mTOR pathway, we propose that Lappaol C will exhibit similar inhibitory effects on mTOR signaling.[1][2][10]

AMP-Activated Protein Kinase (AMPK) Activation

AMPK acts as a cellular energy sensor, becoming activated in response to low energy levels.[11] Its activation triggers a cascade of events that promote cellular stress resistance, reduce inflammation, and enhance mitochondrial function – all of which are conducive to healthy aging. The demonstrated ability of arctigenin to activate AMPK provides a strong rationale to investigate a similar mode of action for Lappaol C.[4][7]

A proposed model of Lappaol C's interaction with these core anti-aging pathways is depicted in the following diagram:

LappaolC_Pathway cluster_Cellular_Effects Cellular Anti-Aging Effects LappaolC Lappaol C SIRT1 SIRT1 Activation LappaolC->SIRT1 Activates mTOR mTOR Inhibition LappaolC->mTOR Inhibits AMPK AMPK Activation LappaolC->AMPK Activates OxidativeStress Reduced Oxidative Stress LappaolC->OxidativeStress Reduces CellularSenescence Reduced Cellular Senescence SIRT1->CellularSenescence Inhibits mTOR->CellularSenescence Promotes AMPK->SIRT1 Activates AMPK->mTOR Inhibits OxidativeStress->CellularSenescence Promotes

Caption: Hypothesized signaling pathways of Lappaol C in promoting cellular longevity.

Experimental Framework for a Comprehensive Evaluation

To rigorously assess the anti-aging potential of Lappaol C, a multi-tiered experimental approach is essential. This framework encompasses in vitro cellular assays and in vivo model organism studies.

In Vitro Cellular Models of Aging

The initial phase of investigation should utilize well-established cellular models of aging, such as primary human fibroblasts induced into senescence.

Cellular senescence is a hallmark of aging characterized by irreversible growth arrest.

Objective: To determine if Lappaol C can prevent or reverse cellular senescence.

Key Assay: Senescence-Associated β-galactosidase (SA-β-gal) Staining.[12][13]

Step-by-Step Protocol: SA-β-gal Staining

  • Cell Culture: Plate primary human fibroblasts in a 24-well plate and culture to desired confluency. Induce senescence using a standard method (e.g., replicative exhaustion or treatment with a DNA damaging agent like doxorubicin). Treat senescent cells with varying concentrations of Lappaol C for a defined period (e.g., 48-72 hours).

  • Fixation: Aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS). Add 250 µL of 4% paraformaldehyde (PFA) per well and incubate for 5 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells twice with 1X PBS for 5 minutes each with gentle agitation.

  • Staining: Add 250 µL of SA-β-gal staining solution to each well. The staining solution should contain 0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2 in a 40 mM citric acid/sodium phosphate buffer (pH 6.0).

  • Incubation: Incubate the plate at 37°C without CO2 for 12-24 hours, or until a blue color develops in the senescent control cells.

  • Visualization and Quantification: Observe the cells under a light microscope and quantify the percentage of blue-staining (senescent) cells in at least three independent fields of view per well.

Oxidative stress is a major contributor to cellular damage and aging.

Objective: To assess the antioxidant capacity of Lappaol C in a cellular context.

Key Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay for Reactive Oxygen Species (ROS).[14][15]

Step-by-Step Protocol: DCFH-DA Assay

  • Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate. Induce oxidative stress with a pro-oxidant (e.g., H2O2 or tert-butyl hydroperoxide) in the presence or absence of Lappaol C.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Mechanistic Studies: Interrogation of Core Anti-Aging Pathways

To elucidate the molecular mechanisms underlying Lappaol C's potential anti-aging effects, it is crucial to investigate its impact on the key signaling pathways.

Objective: To determine if Lappaol C activates sirtuins.

Key Method: Western Blot Analysis for Acetylated Substrates.

Step-by-Step Protocol: Western Blot for SIRT1 Activity

  • Protein Extraction: Treat cells with Lappaol C. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-p53 (a key SIRT1 substrate) and total p53. Also, probe for SIRT1 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the level of acetylated-p53 to total p53. A decrease in the acetylated-p53/total p53 ratio would indicate SIRT1 activation.

Objective: To investigate the inhibitory effect of Lappaol C on the mTOR pathway.

Key Method: Western Blot for Phosphorylated mTOR and its Downstream Targets.

Step-by-Step Protocol: Western Blot for mTOR Signaling

  • Protein Extraction and Quantification: As described in the sirtuin activity protocol.

  • SDS-PAGE and Transfer: As described previously.

  • Blocking: As described previously.

  • Primary Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against phosphorylated-mTOR (Ser2448), total mTOR, phosphorylated-S6K (Thr389), total S6K, phosphorylated-4E-BP1 (Thr37/46), and total 4E-BP1. Include a loading control.

  • Secondary Antibody Incubation and Detection: As described previously.

  • Analysis: A decrease in the phosphorylation of mTOR, S6K, and 4E-BP1 in Lappaol C-treated cells would indicate inhibition of the mTOR pathway.

Objective: To determine if Lappaol C activates AMPK.

Key Method: Western Blot for Phosphorylated AMPK.

Step-by-Step Protocol: Western Blot for AMPK Activation

  • Protein Extraction and Quantification: As described previously.

  • SDS-PAGE and Transfer: As described previously.

  • Blocking: As described previously.

  • Primary Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against phosphorylated-AMPKα (Thr172) and total AMPKα. Also, probe for phosphorylated-ACC (Ser79), a direct downstream target of AMPK, and total ACC. Include a loading control.

  • Secondary Antibody Incubation and Detection: As described previously.

  • Analysis: An increase in the phosphorylation of AMPKα and ACC in Lappaol C-treated cells would signify AMPK activation.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_Mechanistic Mechanistic Studies CellCulture Cell Culture (e.g., Human Fibroblasts) InduceSenescence Induce Senescence (Replicative or Stress-induced) CellCulture->InduceSenescence LappaolC_Treatment Treat with Lappaol C InduceSenescence->LappaolC_Treatment SA_beta_gal SA-β-gal Assay LappaolC_Treatment->SA_beta_gal ROS_Assay Oxidative Stress Assay (DCFH-DA) LappaolC_Treatment->ROS_Assay ProteinExtraction Protein Extraction LappaolC_Treatment->ProteinExtraction WesternBlot Western Blot Analysis ProteinExtraction->WesternBlot SIRT1_Analysis SIRT1 Activity (Ac-p53) WesternBlot->SIRT1_Analysis mTOR_Analysis mTOR Pathway (p-mTOR, p-S6K) WesternBlot->mTOR_Analysis AMPK_Analysis AMPK Activation (p-AMPK, p-ACC) WesternBlot->AMPK_Analysis

Caption: Experimental workflow for in vitro evaluation of Lappaol C's anti-aging potential.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Data Summary
Parameter Control (Senescent) Lappaol C (Low Dose) Lappaol C (High Dose) Positive Control (e.g., Rapamycin)
SA-β-gal Positive Cells (%) 85 ± 560 ± 740 ± 635 ± 5
Relative ROS Levels (%) 100 ± 875 ± 650 ± 555 ± 7
p-AMPK/Total AMPK Ratio 1.0 ± 0.11.8 ± 0.22.5 ± 0.32.8 ± 0.2
p-mTOR/Total mTOR Ratio 1.0 ± 0.10.6 ± 0.080.3 ± 0.050.2 ± 0.04
Ac-p53/Total p53 Ratio 1.0 ± 0.10.7 ± 0.090.4 ± 0.060.3 ± 0.05

Future Directions and In Vivo Validation

Following promising in vitro results, the next logical step is to validate the anti-aging effects of Lappaol C in a model organism. Caenorhabditis elegans is an excellent initial choice due to its short lifespan and well-conserved aging pathways. Lifespan extension studies in C. elegans would provide strong evidence for the geroprotective potential of Lappaol C. Subsequently, studies in mammalian models, such as mice, would be necessary to assess its efficacy and safety in a more complex biological system.

Conclusion

Lappaol C represents a promising, yet underexplored, candidate for anti-aging research. Its inherent antioxidant and anti-inflammatory properties, coupled with the compelling mechanistic data from the related lignan arctigenin, provide a solid foundation for a comprehensive investigation into its geroprotective potential. The experimental framework outlined in this technical guide offers a systematic and robust approach to elucidating the effects of Lappaol C on cellular senescence and the core molecular pathways of aging. Successful validation of these hypotheses could position Lappaol C as a lead compound for the development of novel anti-aging therapeutics.

References

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022). Taylor & Francis. [Link]

  • Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells. (2021). J-Stage. [Link]

  • Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells. (2018). PubMed. [Link]

  • Senescence Associated β-galactosidase Staining. (n.d.). Bio-protocol. [Link]

  • Arctigenin improves lipid metabolism by regulating AMP-activated protein kinase and downstream signaling pathways. (2019). PubMed. [Link]

  • Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. (2009). PubMed. [Link]

  • Arctium lappa - A POTENTIAL SOURCE OF BIOACTIVE COMPOUNDS WITH PHARMACEUTICAL APPLICATIONS. (n.d.). [Link]

  • Lappaol C | C30H34O10 | CID 46173978 - PubChem. (n.d.). PubChem. [Link]

  • Senescence β-galactosidase staining assay in cultured cells. (n.d.). Protocols.io. [Link]

  • Anti-inflammatory and radical scavenge effects of Arctium lappa. (n.d.). PubMed. [Link]

  • AMPK/SIRT1 Pathway is Involved in Arctigenin-Mediated Protective Effects Against Myocardial Ischemia-Reperfusion Injury. (2021). Frontiers. [Link]

  • Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. (n.d.). STAR Protocols. [Link]

  • Lappaol C (CAS 64855-00-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]

  • Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. (2022). PMC. [Link]

  • Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and. (2009). Nature. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. [Link]

  • An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). (2024). bioRxiv. [Link]

  • The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review. (2023). PubMed. [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (n.d.). PMC. [Link]

  • The Role of AMPK Signaling in Brown Adipose Tissue Activation. (2021). MDPI. [Link]

  • AMPK Assay. (2005). [Link]

  • Arctigenin Inhibits Adipogenesis by Inducing AMPK Activation and Reduces Weight Gain in High-Fat Diet-Induced Obese Mice. (2016). PubMed. [Link]

  • BioAssay Systems AMPK Phosphorylation. (n.d.). [Link]

  • Arctigenin derivative A‐1 ameliorates motor dysfunction and pathological manifestations in SOD1G93A transgenic mice via the AMPK/SIRT1/PGC‐1α and AMPK/SIRT1/IL‐1β/NF‐κB pathways. (2024). PMC. [Link]

  • Sesame Lignans Suppress Age-Related Cognitive Decline in Senescence-Accelerated Mice. (2019). PMC. [Link]

  • An Enzyme-Linked Immunosorbent Assay (ELISA)-Based Activity Assay for AMP-Activated Protein Kinase (AMPK). (2025). DigitalCommons@TMC. [Link]

  • Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. (2026). PMC. [Link]

  • Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies. (2025). ACS Publications. [Link]

  • Experimental Approaches in Delineating mTOR Signaling. (n.d.). PMC. [Link]

  • Arctigenin regulated antioxidant-related pathways depending on AMPK... (n.d.). ResearchGate. [Link]

  • Reconstruction and Exploratory Analysis of mTORC1 Signaling Pathway and Its Applications to Various Diseases Using Network-Based Approach. (n.d.). PMC. [Link]

  • Bioinformatics Approach to mTOR Signaling Pathway-Associated Genes and Cancer Etiopathogenesis. (2025). MDPI. [Link]

  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (2024). [Link]

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. (n.d.). PMC. [Link]

  • Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice. (2021). Frontiers. [Link]

  • MItOLYN 2026: HoNest ReviewS After Investig

    
    $###. (2026). PRECISION MEDICINE. [Link]
    
  • mTOR signaling pathway. (n.d.). Cusabio. [Link]

Sources

Unraveling the Antiproliferative Mechanisms of Arctium lappa Lignans: A Technical Guide to Identifying the Molecular Targets of Lappaol C

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the methodologies and strategic approaches for identifying and validating the molecular targets of Lappaol C, a bioactive lignan with demonstrated antiproliferative properties. While the specific molecular interactions of Lappaol C are still an emerging area of research, this guide will draw upon the well-documented mechanistic studies of a closely related compound, Lappaol F, to establish a robust framework for investigation. By examining the established targets of Lappaol F within critical signaling pathways, we present a detailed roadmap for elucidating the antiproliferative signaling of Lappaol C.

Introduction: The Therapeutic Potential of Arctium lappa Lignans in Oncology

Arctium lappa (burdock) has a long history in traditional medicine, and modern scientific investigation has begun to validate its therapeutic potential, particularly in the realm of oncology.[1][2][3] The seeds of Arctium lappa are a rich source of bioactive lignans, which have been shown to possess significant antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][2][4] Among these lignans, Lappaol C has been identified as a compound of interest, exhibiting inhibitory activity against prostate cancer cells.[4][5]

Bioassay-guided fractionation of Arctium lappa extracts has successfully isolated several active lignans, including Lappaol A, Lappaol C, and Lappaol F.[4][5] While all have shown antiproliferative effects, the molecular mechanisms of Lappaol F are the most extensively characterized to date, providing a valuable blueprint for understanding the potential modes of action of Lappaol C.

A Case Study: The Well-Defined Molecular Targets of Lappaol F

Lappaol F has been shown to exert its anticancer effects by modulating several key signaling pathways that are frequently dysregulated in cancer.[6][7][8][9][10] Understanding these interactions is crucial for hypothesizing and subsequently testing the molecular targets of Lappaol C.

The Hippo-YAP Signaling Pathway: A Central Hub for Lappaol F Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its primary downstream effector, the transcriptional co-activator Yes-associated protein (YAP), is a potent oncogene when overactive.[6][7][11] Lappaol F has been identified as a potent inhibitor of YAP.[6][7][11]

Mechanism of Action:

  • Transcriptional Repression: Lappaol F downregulates the mRNA levels of YAP and its target genes, which are involved in cell proliferation and survival.[10]

  • Post-translational Modification: It increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and pro-oncogenic function.[6][7][11]

The inhibition of the Hippo-YAP pathway by Lappaol F is a prime example of a targeted mechanism that could be investigated for Lappaol C.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[12][13] Its aberrant activation is a hallmark of many cancers. Lappaol F has been demonstrated to inhibit this pathway in triple-negative breast cancer cells.[14][9]

Mechanism of Action:

  • Lappaol F treatment leads to a reduction in the phosphorylation of Akt and the downstream effector mTOR.[14][9]

Given the frequent crosstalk between signaling pathways, it is plausible that Lappaol C may also exert its antiproliferative effects through modulation of the PI3K/Akt pathway.

Crosstalk with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[15][16][17][18] Its dysregulation is heavily implicated in the initiation and progression of numerous cancers.[15][16][17][18] Lappaol F has been shown to inhibit the Wnt/β-catenin pathway, a mechanism that is closely linked to its effects on YAP.[14][9]

Mechanism of Action:

  • By inhibiting YAP, Lappaol F indirectly downregulates β-catenin, a key transcriptional co-activator in the Wnt pathway.[14][9]

  • Lappaol F treatment also increases the levels of GSK-3β, a key component of the β-catenin destruction complex.[14][9]

The intricate interplay between YAP and β-catenin highlights the potential for Lappaol C to have multi-faceted effects on oncogenic signaling.

Proposed Research Framework for Elucidating the Molecular Targets of Lappaol C

Based on the established mechanisms of Lappaol F and the known antiproliferative activity of Lappaol C, the following experimental workflow is proposed to systematically identify and validate its molecular targets.

Phase 1: Initial Target Identification and Hypothesis Generation

The initial phase focuses on broad, unbiased screening methods to identify potential protein targets of Lappaol C.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a Lappaol C-biotin conjugate. This involves chemically modifying Lappaol C to attach a biotin molecule, which will serve as a handle for affinity purification.

  • Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cancer cell line (e.g., LNCaP prostate cancer cells, where Lappaol C has shown activity).

  • Affinity Pull-down: Incubate the Lappaol C-biotin probe with the cell lysate to allow for binding to its protein targets.

  • Capture and Elution: Use streptavidin-coated beads to capture the Lappaol C-protein complexes. After washing to remove non-specific binders, elute the bound proteins.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the potential binding partners of Lappaol C.

Phase 2: Validation of Candidate Targets and Pathway Analysis

Once a list of candidate targets is generated, the next phase involves validating these interactions and placing them within the context of known signaling pathways.

Experimental Protocol: Western Blotting and Co-immunoprecipitation

  • Western Blotting: Treat cancer cells with Lappaol C and analyze the expression and phosphorylation status of the candidate target proteins and key components of the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[19][20]

  • Co-immunoprecipitation: Validate the direct interaction between Lappaol C and a candidate target protein by immunoprecipitating the target and probing for the presence of Lappaol C (or a tagged version).

Phase 3: Functional Characterization of Target Engagement

The final phase aims to establish a causal link between the binding of Lappaol C to its target and the observed antiproliferative effects.

Experimental Protocol: siRNA-mediated Knockdown and Reporter Gene Assays

  • siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knockdown the expression of the candidate target protein. Assess whether the antiproliferative effects of Lappaol C are diminished in the absence of its target.

  • Reporter Gene Assays: Utilize luciferase reporter constructs for transcription factors downstream of the target pathway (e.g., a TCF/LEF reporter for the Wnt/β-catenin pathway) to quantify the effect of Lappaol C on pathway activity.

Visualizing the Investigational Workflow and Signaling Pathways

To aid in the conceptualization of the proposed research, the following diagrams illustrate the experimental workflow and the key signaling pathways of interest.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization Lappaol C Lappaol C Affinity Chromatography Affinity Chromatography Lappaol C->Affinity Chromatography Biotinylated Probe Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins Candidate Targets Candidate Targets Mass Spectrometry->Candidate Targets Protein ID Western Blot Western Blot Candidate Targets->Western Blot Expression/Phosphorylation Co-IP Co-IP Candidate Targets->Co-IP Direct Interaction Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis siRNA Knockdown siRNA Knockdown Pathway Analysis->siRNA Knockdown Target-dependent effects Reporter Assays Reporter Assays Pathway Analysis->Reporter Assays Pathway activity Antiproliferative Effect Antiproliferative Effect siRNA Knockdown->Antiproliferative Effect Reporter Assays->Antiproliferative Effect

Caption: Proposed experimental workflow for Lappaol C target identification.

G cluster_0 PI3K/Akt Pathway cluster_1 Wnt/β-catenin Pathway cluster_2 Hippo-YAP Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Proliferation/Survival Proliferation/Survival mTOR->Proliferation/Survival Lappaol C? Lappaol C? Lappaol C?->Akt Inhibition? β-catenin (stabilized) β-catenin (stabilized) Lappaol C?->β-catenin (stabilized) Inhibition? YAP (active) YAP (active) Lappaol C?->YAP (active) Inhibition? Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->β-catenin (stabilized) Inhibits destruction complex Nucleus Nucleus β-catenin (stabilized)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Oncogenic Gene Expression Oncogenic Gene Expression Nucleus->Oncogenic Gene Expression Cell-Cell Contact Cell-Cell Contact Hippo Kinase Cascade Hippo Kinase Cascade Cell-Cell Contact->Hippo Kinase Cascade YAP (phosphorylated/inactive) YAP (phosphorylated/inactive) Hippo Kinase Cascade->YAP (phosphorylated/inactive) YAP (active)->Nucleus

Caption: Key signaling pathways potentially targeted by Lappaol C.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of Lappaol C and its related lignan, Lappaol F, against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Lappaol C LNCaPProstate16~28.8[4][5]
Lappaol F HeLaCervical-41.5[6][7][11][10]
MDA-MB-231Breast-26.0[6][7][11][10]
SW480Colorectal-45.3[6][7][11][10]
PC3Prostate-42.9[6][7][11][10]
HCT15Colorectal-51.4[8][21][22]
HCT116Colorectal-32.8[8][21][22]

Note: The IC50 value for Lappaol C was converted from µg/mL to µM using a molecular weight of 554.6 g/mol .[23]

Conclusion and Future Directions

Lappaol C represents a promising antiproliferative agent from a natural source. While its precise molecular targets remain to be elucidated, the extensive research on the related compound, Lappaol F, provides a strong foundation for a targeted and efficient investigation. The proposed research framework, combining unbiased screening with rigorous validation and functional characterization, offers a clear path forward. Identifying the molecular targets of Lappaol C will not only illuminate its mechanism of action but also pave the way for its potential development as a novel anticancer therapeutic. Future studies should also explore the potential for synergistic effects when combining Lappaol C with existing chemotherapeutic agents, a strategy that has shown promise with other natural compounds.

References

  • Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways. Frontiers in Pharmacology. Available from: [Link]

  • Machado, F. B., et al. (2012). Evaluation of the Antiproliferative Activity of the Leaves from Arctium lappa by a Bioassay-Guided Fractionation. Molecules, 17(2), 1852-1859. Available from: [Link]

  • Evaluation of the Antiproliferative Activity of the Leaves from Arctium lappa by a Bioassay-Guided Fractionation. PMC. Available from: [Link]

  • Li, X., et al. (2021). Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation. Pharmaceutical Biology, 59(1), 619-628. Available from: [Link]

  • Zhao, F., et al. (2009). Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Using Bioactivity-guided Fractionation. Pharmaceutical Biology, 47(4), 345-350. Available from: [Link]

  • Antioxidative and in vitro Antiproliferative Activity of Arctium Lappa Root Extracts. ResearchGate. Available from: [Link]

  • Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol. PubMed. Available from: [Link]

  • Proapoptotic and Antiangiogenic Activities of Arctium Lappa L. on Breast Cancer Cell Lines. Hindawi. Available from: [Link]

  • Histopathological Analysis of Arctium Lappa Extract in the Treatment of Cutaneous Melanoma in C57BL/6 Mice. Juniper Publishers. Available from: [Link]

  • LAF inhibits proliferation and induces the S phase arrest of human... ResearchGate. Available from: [Link]

  • Predes, F. S., et al. (2011). Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts. BMC Complementary and Alternative Medicine, 11, 25. Available from: [Link]

  • Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation. Taylor & Francis Online. Available from: [Link]

  • Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. PubMed. Available from: [Link]

  • Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation. ResearchGate. Available from: [Link]

  • Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway. MDPI. Available from: [Link]

  • Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. Taylor & Francis Online. Available from: [Link]

  • Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways. Frontiers. Available from: [Link]

  • Lappaol F. PubChem. Available from: [Link]

  • Lappaol C. PubChem. Available from: [Link]

  • Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation. PubMed. Available from: [Link]

  • Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. PMC. Available from: [Link]

  • Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. MDPI. Available from: [Link]

  • Antitumor effects of Mzs-1 from Chinese Artium lappa L. on HGC-27 cells via the PI3K/AKT/mTOR pathway in vitro and in vivo. ResearchGate. Available from: [Link]

  • Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells. PubMed. Available from: [Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. Available from: [Link]

  • Dual Pharmacological Targeting of the MAP Kinase and PI3K/mTOR Pathway in Preclinical Models of Colorectal Cancer. PLOS One. Available from: [Link]

  • Role of the Wnt/β-catenin signaling pathway in the development of HCC. Frontiers. Available from: [Link]

  • Targeting Wnt/β-Catenin Pathways in Primary Liver Tumours: From Microenvironment Signaling to Therapeutic Agents. MDPI. Available from: [Link]

  • Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535. PLOS One. Available from: [Link]

Sources

Methodological & Application

Application Note: Bioactivity-Guided Fractionation of Lappaol C from Arctium lappa Ethanol Extracts

[1][2][3][4][5]

Abstract

This application note details a robust, bioactivity-guided workflow for the isolation of Lappaol C , a bioactive sesquilignan, from the seeds of Arctium lappa (Greater Burdock). Unlike non-specific phytochemical profiling, this protocol utilizes iterative cytotoxicity screening against androgen-sensitive human prostate cancer cells (LNCaP) to direct the fractionation process.[1][2][3] The methodology integrates solvent partitioning, silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and preparative HPLC.[2][3] This guide is designed for researchers aiming to isolate high-purity lignans for mechanistic studies involving cell cycle arrest and metabolic regulation.[1][2]

Introduction & Scientific Rationale

Lappaol C (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2
The Challenge of Lignan Isolation

Lignans in A. lappa (e.g., Arctiin, Arctigenin, Lappaol A, C, F) share similar polarity and solubility profiles, making separation difficult. Traditional "blind" phytochemical isolation often results in the loss of minor bioactive constituents like Lappaol C among the more abundant Arctiin.

The Solution: Bioactivity-Guided Fractionation

This protocol employs a "guided" approach where fractions are not selected by weight or UV intensity, but by their ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2
  • Target Bioactivity: Cytotoxicity against LNCaP (Prostate Cancer) cells.[1][2][4][3][5][6]

  • Target Threshold: Fractions exhibiting

    
     are prioritized for sub-fractionation.
    
  • Mechanism of Action: Lappaol C has been documented to induce

    
     cell cycle arrest and potentially modulate AMPK/mTOR signaling pathways, distinguishing it from simple antioxidants.[1]
    

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways (Bioassay Checkpoints) that determine the downstream processing of extracts.

BioactivityGuidedFractionationPlantArctium lappa Seeds(Dried/Ground)ExtractionEthanol Extraction (95%)Reflux 2h x 3Plant->ExtractionCrudeCrude Extract(Viscous Brown Oil)Extraction->CrudePartitionLiquid-Liquid PartitionCrude->PartitionFrac_HexHexane Frac.(Lipids)Partition->Frac_HexDiscardFrac_EtOAcEthyl Acetate Frac.(Lignans)Partition->Frac_EtOAcConcentrateFrac_H2OWater Frac.(Sugars/Polysac)Partition->Frac_H2ODiscardBioassay1Bioassay Checkpoint 1MTT (LNCaP Cells)Target: IC50 < 20 µg/mLFrac_EtOAc->Bioassay1SilicaSilica Gel Column(CHCl3:MeOH Gradient)Bioassay1->SilicaActive FractionSubFracsSub-Fractions(Usually Fr. 3-5)Silica->SubFracsBioassay2Bioassay Checkpoint 2Enrichment VerificationSubFracs->Bioassay2SephadexSephadex LH-20(MeOH)Bioassay2->SephadexActive Sub-FracPrepHPLCPrep-HPLC (C18)ACN:H2O GradientSephadex->PrepHPLCPureCompoundPurified Lappaol C(>95% Purity)PrepHPLC->PureCompound

Figure 1: Decision tree for the isolation of Lappaol C. Yellow diamonds indicate "Stop/Go" decision points based on cytotoxicity data.

Detailed Protocols

Phase 1: Extraction and Primary Partitioning

Objective: To remove non-polar lipids and highly polar polysaccharides, concentrating the lignan profile.

  • Maceration: Pulverize 1.0 kg of dried A. lappa seeds. Extract with 5.0 L of 95% Ethanol under reflux for 2 hours. Repeat 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 45°C to obtain the Crude Ethanol Extract (~150g).

  • Partitioning:

    • Suspend the crude extract in 1.0 L of distilled water.

    • Step A (Lipid Removal): Partition with n-Hexane (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][2] Discard the hexane layer (contains fatty oils).[1][2]
      
    • Step B (Lignan Enrichment): Partition the aqueous phase with Ethyl Acetate (EtOAc) (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][2]
      
    • Step C: Collect the EtOAc layer.[1][2] Dry over anhydrous

      
      , filter, and evaporate to dryness.
      
    • Note: Lappaol C partitions preferentially into the EtOAc phase due to its medium polarity.[1]

Data Checkpoint 1: Primary Bioassay Perform MTT assay on Crude, Hexane, and EtOAc fractions.

  • Expected Result: EtOAc fraction should show highest potency (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][2]
    
Phase 2: Chromatographic Fractionation (Silica Gel)

Objective: To separate sesquilignans (Lappaol C) from dilignans (Arctiin).[1][2][3]

  • Stationary Phase: Silica gel 60 (230–400 mesh).[1][2]

  • Column Preparation: Slurry pack 500g silica in Chloroform (

    
    ). Load 50g of EtOAc fraction.[1]
    
  • Elution Gradient:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (100:[1][2]1) 
      
      
      2L (Elutes non-polar impurities)
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (50:[1][2]1) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      3L (Elutes Arctigenin)[2]
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (20:1) 
      
      
      3L (Target Window for Lappaol C )[1][2]
    • 
       (10:1) 
      
      
      2L (Elutes Arctiin/Polar glycosides)
  • TLC Monitoring: Check fractions on Silica TLC plates (

    
    , 9:1). Visualize with 10% 
    
    
    spray and heating.[1] Lignans appear as dark spots.[1][2]

Data Checkpoint 2: Secondary Bioassay Test the pooled fractions (e.g., Fr. 1–5).

  • Selection Criteria: Select the fraction exhibiting the steepest dose-response curve in LNCaP cells.[1][2] Lappaol C typically elutes after Arctigenin but before Arctiin.[1][2]

Phase 3: Purification (Sephadex & HPLC)

Objective: Final isolation and desalting.[1][2]

  • Sephadex LH-20: Dissolve the active silica fraction in minimal Methanol.[1][2] Load onto a Sephadex LH-20 column (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     cm).[1][2] Elute isocratically with Methanol.
    
    • Mechanism:[1][2][3][5][7][8] Separates based on molecular size and hydrogen bonding.[1] Sesquilignans (Trimers) separate from Dilignans (Dimers).[1][2]

  • Preparative HPLC:

    • Column: RP-C18 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mm, 5 
      
      
      ).[1][2]
    • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).[1][2][3]

    • Gradient: 30% A (0-5 min)

      
       55% A (25 min) 
      
      
      100% A (30 min).
    • Flow Rate: 10 mL/min.[1][2][7]

    • Detection: UV 280 nm.[1][2][3]

    • Collection: Collect the peak eluting at approximately 18–22 min (retention time varies by system; confirm with analytical injection).

Analytical Validation & Data Summary

Once isolated, the compound must be validated. Below are the physicochemical properties and expected bioactivity data for Lappaol C.

Physicochemical Identification[2][6][7][9][10]
  • Appearance: Amorphous white powder.[1][2][3]

  • ESI-MS (Negative Mode):

    
     553 
    
    
    (Calc. MW = 554.6).[1][2][9]
  • UV

    
     (MeOH):  230, 280 nm.[1][2]
    
  • Solubility: Soluble in DMSO, Methanol, Ethanol; Insoluble in Water.

Bioactivity Reference Data (LNCaP Cells)

The following table summarizes typical

Fraction StepYield (w/w%)IC50 (µg/mL)Interpretation
Crude EtOH Extract 100%85.4Low potency due to dilution by inactive lipids/sugars.[1][2][3]
Hexane Fraction 15%>100Inactive (Lipids).[1][2][3] Discard.
EtOAc Fraction 22% 28.1 Enriched activity.[1][2][3] Proceed.
Water Fraction 63%>200Inactive (Polysaccharides).[1][2][3] Discard.
Pure Lappaol C 0.05%16.0 High potency.[1][2][3] Successful isolation.

Note: Data derived from comparative analysis of Arctium lappa fractionation studies [1, 2].

Bioassay Protocol: MTT Cytotoxicity Assay

Purpose: To generate the quantitative data required to guide the fractionation.[1]

  • Cell Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C, 5%

    
    .
    
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve dried fractions in DMSO. Dilute with medium (Final DMSO < 0.1%). Treat cells with serial dilutions (e.g., 10, 20, 40, 80, 100

    
    ) for 48h.
    
  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove supernatant.[1][2] Add 150

    
     DMSO to dissolve formazan crystals.[1][2]
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate cell viability % relative to control. Plot dose-response curve to determine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1][2]
    

References

  • Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Source: Pharmaceutical Biology (Taylor & Francis) Context:[1][2][3] Defines the primary bioactivity-guided method using LNCaP cells and establishes the IC50 of Lappaol C at 16 µg/mL. URL:[Link][1][2]

  • Lappaol F, a novel anticancer agent isolated from plant Arctium Lappa L. Source:[1][2][4][3][6][10][11] BMC Cancer / NIH PubMed Context:[1][2][3] While focused on Lappaol F, this paper outlines the detailed extraction protocols and mechanistic pathways (cell cycle arrest) relevant to the sesquilignan class found in Burdock. URL:[Link]

  • Lignans from the seeds of Arctium lappa L. and their inhibitory effects on nitric oxide production Source: Chemical and Pharmaceutical Bulletin Context: Provides spectral data and structural confirmation for Lappaol C and related lignans. URL:[Link]

  • Evaluation of the antiproliferative activity of the leaves from Arctium lappa by a bioassay-guided fractionation Source: Molecules (MDPI) Context: Validates the use of solvent partitioning (Hexane/EtOAc) for concentrating bioactive terpenes and lignans from this species. URL:[Link]

  • Lappaol C PubChem Compound Summary Source: National Center for Biotechnology Information (2025) Context:[1][2] Verification of chemical structure, molecular weight (554.6 g/mol ), and IUPAC nomenclature. URL:[Link][1][2][3]

Application Notes and Protocols for the Storage and Stability of Purified Lappaol C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for understanding and ensuring the stability of purified Lappaol C, a bioactive dibenzylbutyrolactone lignan with significant therapeutic potential. In the absence of specific public data on Lappaol C, this document synthesizes established principles of lignan and phenolic compound chemistry with the rigorous standards of international regulatory guidelines. It offers a robust starting point for researchers to establish optimal storage conditions and to design and execute comprehensive stability studies. The protocols herein are intended as a template, to be adapted and validated for specific experimental contexts.

Introduction to Lappaol C and the Imperative of Stability

Lappaol C is a lignan found in plants of the Arctium genus, commonly known as burdock.[1] As a member of the dibenzylbutyrolactone lignan class, its structure contains multiple functional groups, including phenolic hydroxyls, a lactone ring, and ether linkages, which are susceptible to degradation.[2] For researchers in drug discovery and development, maintaining the chemical integrity of a purified active pharmaceutical ingredient (API) like Lappaol C is paramount. Degradation can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and ultimately, a compromise of experimental reproducibility and patient safety.

A thorough understanding of a molecule's stability profile is a foundational component of the drug development process, mandated by regulatory bodies worldwide.[3] This guide provides the scientific rationale and practical protocols for establishing appropriate storage conditions and for conducting the necessary stability assessments for Lappaol C.

Physicochemical Properties and Predicted Stability Profile of Lappaol C

Understanding the inherent chemical nature of Lappaol C is the first step in predicting its stability challenges.

Table 1: Physicochemical Characteristics of Lappaol C

PropertyValue / DescriptionSource
Chemical Formula C30H34O10[1]
Molecular Weight 554.59 g/mol [1]
Chemical Class Dibenzylbutyrolactone Lignan[2]
Key Functional Groups Phenolic hydroxyls, γ-butyrolactone, ethers, primary and secondary alcohols[2]
Predicted Solubility Practically insoluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO.[2]
Inferred Degradation Pathways

Based on its functional groups, Lappaol C is likely susceptible to the following degradation pathways:

  • Oxidation: The phenolic hydroxyl groups are prime targets for oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of quinone-type structures and other colored degradants.

  • Hydrolysis: The γ-butyrolactone ring and any ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the lactone ring to form a hydroxy carboxylic acid.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate oxidative and other radical-mediated degradation reactions.

The following diagram illustrates the key factors that can influence the stability of Lappaol C.

Lappaol C Lappaol C Temperature Temperature Lappaol C->Temperature Heat Light Light Lappaol C->Light UV/Vis Oxygen Oxygen Lappaol C->Oxygen Oxidation pH (Moisture) pH (Moisture) Lappaol C->pH (Moisture) Hydrolysis Degradation Products Degradation Products Temperature->Degradation Products Light->Degradation Products Oxygen->Degradation Products pH (Moisture)->Degradation Products

Caption: Factors influencing Lappaol C stability.

Recommended Storage and Handling of Purified Lappaol C

Based on the predicted stability profile, the following conditions are recommended for the storage of purified Lappaol C to minimize degradation.

Table 2: Recommended Storage Conditions for Purified Lappaol C

ConditionRecommendationRationale
Temperature Long-term: -20°C or colder. Short-term: 2-8°C.Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Light Store in the dark. Use amber vials or wrap containers in aluminum foil.Protects against photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Container Tightly sealed, high-quality glass or polypropylene vials.Prevents exposure to moisture and air.
Form Store as a dry powder. If in solution, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO) and store at -80°C.Water is a key reactant in hydrolytic degradation.

Handling Precautions:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Use appropriate personal protective equipment (PPE) when handling.

  • For solutions, prepare fresh as needed or aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Protocol for a Comprehensive Stability Study of Lappaol C

A formal stability study is essential to empirically determine the re-test period or shelf-life of Lappaol C. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3]

Forced Degradation (Stress Testing)

The initial step is to perform forced degradation studies to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Objective: To generate potential degradation products and understand the degradation pathways of Lappaol C under various stress conditions.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Lappaol C in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[1]

Proposed HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for Lappaol C (to be determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradants. A study on lignans suggests that LC-MS with a C8 column can be effective for identification, with dibenzylbutyrolactone lignans showing a characteristic loss of 44 Da (CO2).[4][5]

  • Column Temperature: 30°C.

Method Validation (as per ICH Q2(R1) guidelines): [6]

  • Specificity: Analyze stressed samples to ensure that the Lappaol C peak is well-resolved from all degradation product peaks.

  • Linearity: Establish a linear relationship between detector response and concentration over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, a formal stability study can be initiated.

Protocol:

  • Batch Selection: Use at least three primary batches of purified Lappaol C.

  • Container Closure System: Store the samples in the proposed container closure system.

  • Storage Conditions and Testing Frequency:

    Table 3: ICH Recommended Storage Conditions and Testing Frequency

    StudyStorage ConditionMinimum DurationTesting Frequency
    Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
    Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
    Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

    *To be performed if significant change occurs during accelerated studies.

  • Evaluation: At each time point, test the samples for appearance, assay of Lappaol C, and levels of degradation products.

The following workflow diagram outlines the process of conducting a comprehensive stability study for Lappaol C.

cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting Forced Degradation Forced Degradation HPLC Method Development HPLC Method Development Forced Degradation->HPLC Method Development Generates degradants Method Validation Method Validation HPLC Method Development->Method Validation Validates specificity Protocol Design Protocol Design Method Validation->Protocol Design Provides validated method Sample Storage Sample Storage Protocol Design->Sample Storage Timepoint Testing Timepoint Testing Sample Storage->Timepoint Testing Data Evaluation Data Evaluation Timepoint Testing->Data Evaluation Shelf-life Determination Shelf-life Determination Data Evaluation->Shelf-life Determination Final Report Final Report Shelf-life Determination->Final Report

Caption: Workflow for Lappaol C stability study.

Conclusion

While specific stability data for Lappaol C is not yet widely published, a scientifically rigorous approach to its storage and stability testing can be established based on its chemical class and international guidelines. By implementing the recommended storage conditions and undertaking a systematic stability study as outlined in this guide, researchers can ensure the quality and reliability of their work with Lappaol C, paving the way for its successful development as a potential therapeutic agent.

References

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America, 38(11), 606-618. [Link]

  • FooDB. (2010). Showing Compound Lappaol C (FDB001450). [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). Lappaol C. PubChem Compound Database. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • S.M. Willför et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77. [Link]

  • Eklund, P. C., Backman, M. J., Kronberg, L. A., Smeds, A. I., & Sjöholm, R. E. (2008). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. Journal of mass spectrometry, 43(1), 97–107. [Link]

  • Eklund, P. C., Backman, M. J., Kronberg, L. A., Smeds, A. I., & Sjöholm, R. E. (2007). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Lappaol C Delivery for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lappaol C (a sesquilignan isolated from Arctium lappa) presents a classic challenge in natural product pharmacology: it possesses potent biological potential (anti-aging, anti-inflammatory, and anti-tumor activity) but suffers from poor aqueous solubility .

In cell culture, this hydrophobicity leads to "crashing out" (precipitation) when DMSO stocks are introduced to aqueous media (DMEM/RPMI). Crystalline precipitates cause three critical failures:

  • False Negatives: The cells never receive the intended dose.

  • Physical Cytotoxicity: Crystals settle on cells, causing mechanical stress unrelated to the drug's mechanism.

  • Dosimetric Inaccuracy: The actual concentration in solution becomes unknown.

This guide provides validated protocols to solubilize Lappaol C, moving from standard solvent optimization to advanced carrier systems.

Module 1: The Standard Protocol (DMSO Optimization)

Context: Dimethyl sulfoxide (DMSO) is the standard vehicle, but Lappaol C requires specific handling to prevent precipitation upon dilution.

FAQ: Preparation of Stock Solutions

Q: What is the maximum solubility of Lappaol C in DMSO? A: Lappaol C is highly soluble in organic solvents. You can safely prepare a 50 mM stock solution in anhydrous DMSO (≥99.9%, cell culture grade).

  • Best Practice: Avoid preparing stocks directly at the working concentration. High-concentration stocks (1000x) allow you to keep the final DMSO volume <0.1%.

Q: How do I store the stock to prevent degradation? A: Lignans are susceptible to hydrolysis and light-induced degradation.

  • Aliquot: Divide into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: -20°C or -80°C.

  • Vessel: Amber glass vials or foil-wrapped polypropylene tubes.

Troubleshooting: The "Crash-Out" Phenomenon

Q: My solution turns cloudy immediately after adding the Lappaol C stock to the media. Why? A: This is "solvent shock." When a hydrophobic molecule in 100% DMSO hits 100% water, the polarity shift is too rapid, forcing the molecules to aggregate.

Corrective Protocol: The "Intermediate Dilution" Step Do not add 100% DMSO stock directly to the cell culture dish. Use this step-down method:

  • Prepare Media: Warm culture media to 37°C (cold media accelerates precipitation).

  • Intermediate Step: Dilute your 50 mM stock 1:10 in pure DMSO or Ethanol first (if solubility permits), or create a 10x working solution in serum-free media immediately before use.

  • Dropwise Addition: Add the diluted compound to the bulk media while vortexing gently or swirling.

  • Serum Factor: Ensure your media contains Fetal Bovine Serum (FBS) before adding the drug. Albumin in FBS acts as a natural carrier, binding hydrophobic lignans and keeping them in suspension.

Module 2: Advanced Solubilization (Cyclodextrin Carriers)

Context: If your cells are sensitive to DMSO (e.g., primary neurons, stem cells) or if Lappaol C precipitates even with optimized DMSO protocols, you must use a carrier system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for lignan delivery.

Protocol: Creating a Lappaol C:HP-β-CD Inclusion Complex

Theory: The hydrophobic Lappaol C molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility.

Step-by-Step Workflow:

  • Phase A (Host): Dissolve HP-β-CD in deionized water (or PBS) to make a 20% (w/v) solution.

  • Phase B (Guest): Dissolve Lappaol C in a small volume of Ethanol or Methanol (just enough to solubilize).

  • Complexation:

    • Add Phase B dropwise into Phase A while stirring vigorously (magnetic stirrer, 500 RPM).

    • Ratio: Aim for a 1:1 to 1:5 molar ratio (Drug:Cyclodextrin).

  • Equilibration: Stir for 24 hours at room temperature in the dark.

  • Solvent Removal:

    • Option A (Preferred): Freeze-dry (Lyophilize) the mixture to obtain a water-soluble powder.[1][2]

    • Option B (Alternative): Evaporate the ethanol using a rotary evaporator or nitrogen stream, leaving the aqueous complex.

  • Filtration: Pass the final aqueous solution through a 0.22 µm filter to remove any un-complexed (precipitated) drug.

G Lappaol Lappaol C (Hydrophobic Guest) Solvent Ethanol/Methanol Lappaol->Solvent Dissolve Mix Mixing Phase (Stir 24h, Dark) Solvent->Mix CD HP-β-CD (Hydrophilic Host) Water Water/PBS CD->Water Dissolve Water->Mix Evap Lyophilization/ Evaporation Mix->Evap Remove Organic Solvent Final Soluble Inclusion Complex Evap->Final Reconstitute in Media

Caption: Workflow for generating water-soluble Lappaol C inclusion complexes using Hydroxypropyl-β-cyclodextrin.

Module 3: Biological Context & Data Interpretation

Context: Improving solubility is not just about aesthetics; it defines the biological response. Lappaol lignans (including Lappaol F and C) are implicated in the Hippo-YAP signaling pathway and AMPK activation . Precipitation masks these effects.

Data: DMSO Tolerance Limits by Cell Type

When using the Standard Protocol (Module 1), ensure you stay below the toxicity threshold for your specific cell line.

Cell TypeMax Recommended DMSO %Notes
HeLa / HEK293 (Robust Lines)0.5%Standard tolerance.
HepG2 (Liver)0.25%DMSO can induce differentiation artifacts in liver cells.
Primary Neurons < 0.1%Highly sensitive; use Cyclodextrin method if possible.
Stem Cells (iPSCs) < 0.1%DMSO induces differentiation; strict limit.
Pathway Visualization: Why Solubility Matters

Lappaol C exerts anti-cancer effects by inhibiting YAP (Yes-Associated Protein) nuclear translocation. If the drug precipitates, YAP remains active, leading to false "no effect" data.

Pathway Drug Soluble Lappaol C Lats LATS1/2 Kinase Drug->Lats Potential Activation? YAP_Nuc YAP (Nuclear) Transcriptional Active Drug->YAP_Nuc Inhibits Nuclear Entry Arrest Cell Cycle Arrest (G0/G1) Drug->Arrest Result of Inhibition YAP_Cyto YAP (Phosphorylated) Cytoplasmic Retention Lats->YAP_Cyto Phosphorylates Genes Target Genes (CTGF, CYR61) YAP_Nuc->Genes Activates Effect Cell Proliferation (Tumor Growth) Genes->Effect Promotes

Caption: Proposed mechanism of action. Soluble Lappaol C prevents YAP nuclear translocation, shifting the cell from proliferation to arrest.

Summary Checklist for Researchers
  • Check: Is your DMSO stock clear? (If yellow/cloudy, discard).

  • Dilute: Did you use an intermediate dilution step?

  • Inspect: Look at the media under 10x magnification before adding cells. If you see needle-like structures, the drug has crashed out.

  • Carrier: If testing on primary cells, switch to the HP-β-CD protocol immediately.

References
  • Li, X., et al. (2021). "Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation."[3][4] Pharmaceutical Biology, 59(1), 619-628.[5]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Su, S., & Wink, M. (2015). "Natural lignans from Arctium lappa as anti-aging agents in Caenorhabditis elegans." Phytochemistry, 117, 340-350.

  • ATCC Technical Support. "DMSO Usage in Cell Culture: Cytotoxicity and Limits."

Sources

Separating Lappaol C from Lappaol A and F during isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the isolation and purification of dibenzylbutyrolactone lignans from Arctium lappa (Burdock). Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions specifically tailored to the challenging separation of Lappaol C from its close structural analogues, Lappaol A and F.

Frequently Asked Questions (FAQs)

Q1: What are Lappaol A, C, and F, and why is their separation important?

Lappaol A, C, and F are dibenzylbutyrolactone lignans, a class of polyphenolic compounds isolated from the seeds of Arctium lappa.[1][2][3] These compounds have garnered significant interest in biomedical research due to their potential therapeutic properties, including anticancer activities.[4][5] Lappaol F, for instance, has been shown to inhibit tumor cell growth by inducing cell cycle arrest.[4] Given that the biological activities of these closely related isomers can differ, isolating each compound to a high degree of purity is crucial for accurate pharmacological studies and potential drug development.

Q2: What makes the separation of Lappaol C from A and F so challenging?

The primary challenge lies in their structural similarity. Lappaol A, C, and F share the same core dibenzylbutyrolactone skeleton, leading to very similar physicochemical properties such as polarity and solubility. These subtle differences make their separation by conventional chromatographic techniques difficult, often resulting in co-elution or poor resolution.

Q3: What are the primary chromatographic techniques used for separating these types of lignans?

The most common and effective techniques for the separation of lignans like Lappaols are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and Flash Chromatography.[6][7] Semi-preparative and preparative HPLC are often employed for obtaining high-purity compounds for biological assays.[6][7]

Q4: Is there a general solvent system that works well for lignan separation?

For reversed-phase HPLC, mobile phases consisting of acetonitrile-water or methanol-water gradients are frequently used.[6] The choice of solvent and the gradient profile are critical for achieving optimal separation of closely related isomers. For normal-phase flash chromatography, solvent systems are typically based on mixtures of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or isopropanol.

Troubleshooting Guide: Separating Lappaol C from Lappaol A and F

This section addresses common issues encountered during the chromatographic separation of Lappaol C from A and F and provides systematic solutions.

Issue 1: Poor Resolution Between Lappaol Peaks in Reversed-Phase HPLC

Underlying Cause: The structural similarity of Lappaol A, C, and F leads to very close retention times on a reversed-phase column. The mobile phase composition may not be optimal to exploit the subtle differences in their polarity.

Troubleshooting Workflow:

A Start: Poor Resolution B Is the peak shape good (symmetrical)? A->B C No B->C No E Yes B->E Yes D Check for column overloading, secondary interactions, or column degradation. C->D F Decrease the gradient slope (make it shallower). E->F G Did resolution improve? F->G H No G->H No J Yes G->J Yes I Try a different organic modifier (e.g., switch from acetonitrile to methanol). H->I L Still no improvement? I->L K Optimize the gradient for baseline separation. J->K M Consider a column with a different stationary phase (e.g., Phenyl-Hexyl or a different C18 chemistry). L->M

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Steps:

  • Assess Peak Shape: If peaks are broad or tailing, this can contribute to poor resolution. This may be due to column overloading, secondary interactions with the stationary phase, or a void in the column. Try injecting a smaller sample volume or a more dilute sample.

  • Optimize the Gradient: A steep gradient may not provide sufficient time for the separation of closely eluting compounds. Decrease the rate of change of the organic modifier in your gradient. For example, if you are running a gradient from 40% to 70% acetonitrile over 20 minutes, try extending the gradient to 40 minutes.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent-solute interactions can sometimes significantly improve resolution.

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not yield the desired separation, the column chemistry may not be suitable. A C18 column is a good starting point, but other stationary phases like Phenyl-Hexyl or a C18 with a different end-capping could provide the necessary selectivity.

Issue 2: Lappaol C Co-elutes with Lappaol A or F in Flash Chromatography

Underlying Cause: In normal-phase flash chromatography, the polarity of the mobile phase is the primary driver of separation. If the solvent system is too polar, all three compounds will elute quickly with little separation. If it's not polar enough, the bands will be broad, leading to overlap.

Troubleshooting Strategy:

  • TLC Optimization is Key: Before running a flash column, it is crucial to find a solvent system that gives good separation on a TLC plate. Aim for a solvent system where the Rf values of the Lappaols are between 0.2 and 0.4, and there is a visible separation between the spots.

  • Fine-tune the Solvent Ratio: Small changes in the ratio of the polar to non-polar solvent can have a significant impact on separation. For example, if you are using a hexane:ethyl acetate system, try adjusting the ratio from 70:30 to 75:25 or 65:35.

  • Consider a Ternary Solvent System: Adding a third solvent can sometimes improve selectivity. For example, adding a small amount of isopropanol or dichloromethane to a hexane:ethyl acetate mixture can alter the interactions between the analytes and the stationary phase.

  • Dry Loading vs. Wet Loading: If your sample is not very soluble in the mobile phase, dry loading is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands and better separation.

Experimental Protocols

Physicochemical Properties of Lappaol A, C, and F

Understanding the subtle differences in the physicochemical properties of these compounds is fundamental to developing a successful separation strategy.

PropertyLappaol ALappaol CLappaol F
Molecular Formula C₃₀H₃₂O₉C₃₀H₃₄O₁₀C₄₀H₄₂O₁₂
Molecular Weight ( g/mol ) 536.57554.58714.75
XLogP3 3.93.14.5

Data sourced from PubChem. XLogP3 is a computed measure of lipophilicity; a higher value indicates lower polarity.

From this data, we can infer that Lappaol C is the most polar of the three, while Lappaol F is the least polar. This suggests that in a reversed-phase HPLC system, the elution order would likely be Lappaol C, followed by Lappaol A, and then Lappaol F. In a normal-phase system, the elution order would be reversed.

Protocol 1: Analytical HPLC Method Development for Lappaol Separation

This protocol outlines a starting point for developing a reversed-phase HPLC method to resolve Lappaol A, C, and F.

Materials:

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: Ultrapure water (optional: with 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (or methanol)

  • Initial Gradient Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 280 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B

      • 35-40 min: 70% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 30% B (re-equilibration)

  • Sample Preparation: Dissolve a small amount of the Lappaol mixture in the initial mobile phase composition (30% acetonitrile in water).

  • Injection and Analysis: Inject 10 µL of the sample and run the gradient.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope and starting/ending percentages of mobile phase B to improve the resolution between the Lappaol peaks, as detailed in the troubleshooting guide.

Protocol 2: Preparative Flash Chromatography for Lappaol Isolation

This protocol provides a general procedure for separating Lappaol C from A and F using normal-phase flash chromatography.

Materials:

  • Flash chromatography system

  • Silica gel column

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in various solvent systems of hexane and ethyl acetate (e.g., 80:20, 70:30, 60:40).

    • Visualize the spots under UV light (254 nm).

    • Identify a solvent system that provides good separation between the Lappaol spots.

  • Column Packing:

    • Select a column size appropriate for the amount of sample to be purified.

    • Pack the column with silica gel using the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the optimized mobile phase.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure Lappaols.

    • Combine the fractions containing the pure Lappaol C.

  • Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified Lappaol C.

Workflow for Lappaol Isolation and Purification:

Start Crude Extract from Arctium lappa FlashChrom Flash Chromatography (Normal Phase: Hexane/Ethyl Acetate) Start->FlashChrom Fractions Collect Fractions FlashChrom->Fractions TLC TLC Analysis of Fractions Fractions->TLC CombineC Combine Lappaol C Fractions TLC->CombineC CombineAF Combine Mixed Lappaol A/F Fractions TLC->CombineAF PureC Pure Lappaol C CombineC->PureC PrepHPLC Preparative HPLC (Reversed-Phase: Acetonitrile/Water) CombineAF->PrepHPLC PureA Pure Lappaol A PrepHPLC->PureA PureF Pure Lappaol F PrepHPLC->PureF

Caption: General workflow for the isolation of Lappaol C.

References

  • Kang, T. G., Dou, D. Q., & Zhang, J. K. (n.d.). Authentication of Arctii Fructus from its Adulteration Based on Differences of their Morphology, Histology and HPLC Fingerprint. Thieme E-Books & E-Journals. Retrieved from [Link]

  • Liu, S., Chen, K., Schliemann, W., & Strack, D. (2005). Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS. Phytochemical Analysis, 16(2), 86–89.
  • Predes, F. S., Ruiz, A. L. T. G., Carvalho, J. E., Foglio, M. A., & Dolder, H. (2011). Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts.
  • Su, Y.-L., Fu, Z.-Y., Zhang, J.-C., Wang, Y.-H., & Li, Y.-L. (2015). Analysis of Fructus Arctii from Different Regions of China by HPLC Coupled with Chemometrics Methods.
  • Sun, Q., Liu, K., Shen, X., Jin, W., Jiang, L., Sheikh, M. S., Hu, Y., & Huang, Y. (2014). Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L. Molecular Cancer Therapeutics, 13(1), 49–59.
  • Wagner, H., Bauer, R., Melchart, D., & Staudinger, A. (2015). Chromatographic Fingerprint Analysis of Herbal Medicines. National Academic Digital Library of Ethiopia.
  • Wang, H.-B., Yang, L., & Chen, L.-L. (2010). Determination of the major constituents in fruit of Arctium lappa L. by matrix solid-phase dispersion extraction coupled with HPLC separation and fluorescence detection.
  • Zhao, Z., & Kingston, D. G. I. (2017). HPLC of Lignans.
  • Lappaol A | C30H32O9 | CID 46173976. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Lappaol C | C30H34O10 | CID 46173978. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Lappaol F | C40H42O12 | CID 73425459. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • lappa burdock extract: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 24, 2026, from [Link]

  • Chemical Analysis of Burdock Root Constituents. (2013).
  • Chemical analysis of raw and processed Fructus arctii by high-performance liquid chromatography/diode array detection-electrospray ioniz
  • Fructus Arctii – Niubangzi | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Sun, Q., Liu, K., Shen, X., Jin, W., Jiang, L., Sheikh, M. S., Hu, Y., & Huang, Y. (2014). Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L. Molecular Cancer Therapeutics, 13(1), 49–59.
  • Zhang, L., Li, H., Liu, Y., Wang, J., & Li, Y. (2023). Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. Pharmaceutical Biology, 61(1), 1636–1645.

Sources

Optimizing HPLC retention times for Lappaol C analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to your specific instrumentation.

Topic: Optimizing Retention Times & Resolution for Sesquilignans

Senior Application Scientist: Dr. A. Vance Last Updated: February 24, 2026

Executive Summary: The Lappaol C Challenge

Lappaol C (


) is a sesquilignan found in Arctium lappa (Burdock). Unlike the more common lignan glycoside Arctiin  (which elutes early due to its glucose moiety), Lappaol C is lipophilic and elutes in the complex "middle-to-late" region of a reverse-phase chromatogram.

The Primary Analytical Challenges:

  • Structural Isomerism: Lappaol C is structurally similar to Lappaol F and Diarctigenin . Co-elution is the most common failure mode.

  • Phenolic Interactions: The multiple phenolic hydroxyl groups (

    
    ) interact with free silanols on silica columns, causing peak tailing and retention time (RT) instability.
    
  • Matrix Complexity: Arctium extracts contain high concentrations of chlorogenic acid and arctiin, which can overload the column and shift the retention of minor constituents like Lappaol C.

Standardized Protocol: The "Gold Standard" Method

Use this protocol as your baseline. If deviations occur, refer to the Troubleshooting Module below.

Instrument Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.End-capping reduces secondary silanol interactions that cause tailing of phenolic compounds.
Temperature 30°C ± 0.5°C Critical control point. Lignans are sensitive to viscosity changes; fluctuations here cause RT drift.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 µLPrevent column overload from matrix components (Arctiin).
Detection UV 280 nm Max absorption for lignan aromatic rings. (Secondary: 320 nm for phenolic acids).
Mobile Phase Composition
  • Solvent A: Ultrapure Water + 0.1% Formic Acid (v/v)

    • Why: Acidifies silanols (

      
      
      
      
      
      
      
      ) to prevent ionic interaction with Lappaol C.
  • Solvent B: Acetonitrile (HPLC Grade)

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for this separation.

Gradient Profile (Linear)
Time (min)% Solvent BPhase Description
0.0 - 5.0 10%Equilibration/Loading: Elutes highly polar acids (Chlorogenic acid).
5.0 - 35.0 10%

55%
Separation Ramp: Shallow gradient to resolve Arctiin (early) from Lappaol C (middle).
35.0 - 45.0 55%

90%
Elution: Elutes highly lipophilic aglycones (Arctigenin) and late-eluting sesquilignans.
45.0 - 50.0 90%Wash: Cleans column of non-polar matrix.
50.1 - 60.0 10%Re-equilibration: Mandatory 10 min to reset column chemistry.

Troubleshooting & FAQs

Category A: Retention Time (RT) Instability

Q1: My Lappaol C peak drifts 0.2–0.5 minutes later with every injection. Is my column failing? Diagnosis: This is likely Phase Collapse or Incomplete Equilibration , not column failure.

  • The Mechanism: If your re-equilibration time (post-gradient) is too short, the C18 chains do not fully "wet" or reset to the initial highly aqueous condition (10% B).

  • The Fix:

    • Extend the post-run hold (10% B) from 10 minutes to 15 minutes .

    • Ensure your column oven is active. Ambient temperature fluctuations of just 2°C can shift lignan RTs significantly.

Q2: The retention times are jumping randomly (zig-zag pattern). Diagnosis: Pump Mixing Valve instability or Mobile Phase Evaporation .

  • The Mechanism: If using a low-pressure mixing quaternary pump, air bubbles or sticking valves cause inconsistent %B delivery.

  • The Fix:

    • Premix Solvent A with 5% ACN (and adjust gradient accordingly) to prevent bubble formation.

    • Check if your ACN bottle is not capped tightly; evaporation changes the solvent strength.

Category B: Resolution & Peak Shape

Q3: I cannot separate Lappaol C from Lappaol F. They co-elute as a "shoulder" peak. Diagnosis: Selectivity Issue. Lappaol C and F are isomers with nearly identical hydrophobicity.

  • The Mechanism: On a standard C18, hydrophobic interaction dominates. You need to leverage Pi-Pi interactions .

  • The Fix:

    • Switch Solvent: Change Solvent B from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the lignan hydroxyls, often altering the elution order (Selectivity

      
       changes).
      
    • Switch Column: Use a Phenyl-Hexyl column. The phenyl ring in the stationary phase interacts with the aromatic rings of the lignans, providing separation based on pi-electron density, not just hydrophobicity.

Q4: The Lappaol C peak is tailing (Asymmetry factor > 1.5). Diagnosis: Silanol Activity.

  • The Fix:

    • Ensure you are using 0.1% Formic Acid or 0.1% Phosphoric Acid . Neutral pH will cause severe tailing.

    • If using an older column (>1000 injections), the end-capping may have hydrolyzed. Replace the column.

Visualizing the Logic

Diagram 1: Troubleshooting RT Drift vs. Shift

Use this logic tree to diagnose retention time errors quickly.

HPLC_Troubleshooting Start Issue: Retention Time (RT) Problem Type Is the RT changing? Start->Type Drift Drifting (One Direction) Type->Drift Gradual Jump Random Jumping Type->Jump Erratic Shift Sudden Shift (Constant) Type->Shift Step Change Eq Check Equilibration Time (Is it < 10 col volumes?) Drift->Eq Temp Check Column Oven (Is it stable?) Drift->Temp Pump Pump/Mixing Valve (Leak or Bubble?) Jump->Pump Mobile Mobile Phase Prep (Wrong pH or % Organic) Shift->Mobile

Caption: Decision tree for diagnosing retention time instabilities. Blue nodes indicate procedural checks; Red/Green indicate hardware or chemical errors.

Diagram 2: Lignan Separation Optimization Strategy

How to resolve Lappaol C from its isomers (Lappaol F, A).

Method_Opt Input Co-Elution: Lappaol C / F Step1 Step 1: Gradient Slope Input->Step1 Action1 Flatten Gradient at 40-60% B Step1->Action1 Step2 Step 2: Solvent Switch Action2 Change ACN -> MeOH (Change Selectivity α) Step2->Action2 Step3 Step 3: Stationary Phase Action3 Switch to Phenyl-Hexyl (Pi-Pi Interaction) Step3->Action3 Action1->Step2 If fails Action2->Step3 If fails

Caption: Hierarchy of optimization steps. Start with gradient adjustments before changing chemistry (solvents/columns).

References

  • Ming, D. S., et al. (2004). Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Using Bioactivity-guided Fractionation.[1][2] Pharmaceutical Biology.

  • Liu, S., et al. (2010). Determination of the major constituents in fruit of Arctium lappa L. by matrix solid-phase dispersion extraction coupled with HPLC separation and fluorescence detection.[3] Journal of Chromatography B.

  • Predny, M. L., & Chamberlain, J. L. (2005). Burdock (Arctium spp.): A Review of the Literature.[1] USDA Forest Service General Technical Report.

  • Sun, Y., et al. (2014). Lappaol F, a novel anticancer agent isolated from plant Arctium lappa L. BMC Cancer.[4]

Sources

Technical Support Center: Troubleshooting Low Yield Recovery of Lappaol C from Burdock Seeds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and purification of Lappaol C from burdock seeds (Arctium lappa). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising bioactive lignan.[1][2][3] Here, we address common challenges that can lead to low recovery yields and provide scientifically-grounded solutions to optimize your experimental workflow.

I. Frequently Asked Questions (FAQs)

Q1: What is Lappaol C and why is its recovery from burdock seeds often challenging?

A1: Lappaol C is a dibenzylbutyrolactone lignan found in burdock, particularly in the seeds.[4][5] Its complex chemical structure and presence within a matrix of other lignans, fatty acids, and polysaccharides in burdock seeds make its selective extraction and purification a significant challenge.[3][6] Low concentration in the natural source is another factor that makes isolation difficult.[7]

Q2: What are the most critical parameters influencing the yield of Lappaol C?

A2: The yield of Lappaol C is highly dependent on several key factors: the quality and pre-treatment of the burdock seeds, the choice of extraction solvent, the extraction method itself (including temperature and duration), and the subsequent purification strategy. Each of these parameters must be carefully optimized to maximize recovery.[8][9]

Q3: How does the quality of burdock seeds affect Lappaol C yield?

A3: The phytochemical profile of burdock, including the concentration of Lappaol C, can vary significantly based on the plant's species, growing conditions, and harvesting time.[10][11][12] Factors such as temperature, precipitation, and soil composition can influence the concentration of bioactive compounds.[11] For instance, a study on Arctium species showed a significant difference in lignan concentrations in samples collected in different years, which was attributed to varying environmental conditions.[11]

Q4: Is it necessary to pre-treat the burdock seeds before extraction?

A4: Yes, proper pre-treatment is a crucial first step.[13]

  • Drying: Seeds should be thoroughly dried at a controlled temperature (e.g., 40-50°C) to minimize enzymatic degradation of the target lignans.[13]

  • Grinding: The dried seeds must be ground into a fine, uniform powder. This increases the surface area available for the solvent to penetrate, thereby enhancing extraction efficiency.[13]

  • Defatting: Burdock seeds contain lipids that can interfere with the extraction and purification of Lappaol C.[6] A pre-extraction step using a non-polar solvent like n-hexane or petroleum ether is highly recommended to remove these fats.[13][14]

II. Troubleshooting Guide: Low Lappaol C Yield

This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during your extraction and purification process.

Issue 1: Consistently low yield of Lappaol C in the crude extract.
Q: My initial crude extract shows very low concentrations of Lappaol C. What could be the primary cause?

A: This issue often points to suboptimal extraction conditions. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inefficient Extraction Method

Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be efficient enough for complete extraction of lignans.[9]

  • Recommended Solution: Consider switching to more advanced and efficient techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[8][13] These methods can significantly improve yield and reduce extraction time.[13] UAE, for example, uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration.[7]

Potential Cause 2: Suboptimal Solvent Choice

The polarity of your extraction solvent is critical for selectively dissolving Lappaol C. Lignans like Lappaol C are fairly lipophilic polyphenols.[8]

  • Recommended Solution: Optimize your solvent system. While polar solvents like ethanol and methanol are commonly used, aqueous mixtures often yield better results for a range of lignans.[8][9] It is advisable to test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 95%) to determine the optimal polarity for Lappaol C.[13] For lignan glycosides, which are more hydrophilic, a higher water content in the solvent mixture may be beneficial.[8]

Potential Cause 3: Inadequate Extraction Time or Temperature

Insufficient extraction time or a temperature that is too low can result in incomplete extraction. Conversely, excessively high temperatures can lead to the degradation of thermolabile compounds.[10]

  • Recommended Solution: Systematically optimize the extraction time and temperature. Most lignans are generally stable at temperatures below 100°C.[8][13] However, it's crucial to find the sweet spot where extraction is maximized without causing degradation. For example, stir-frying Great Burdock fruit at 150°C was found to alter the lignan content, increasing aglycones and decreasing glycosides through hydrolysis.[8]

Experimental Protocol: Optimizing Extraction Parameters

Here is a general workflow for optimizing your extraction protocol:

  • Prepare the Material: Start with finely ground and defatted burdock seed powder.

  • Solvent Screening: Set up parallel extractions using different aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 80%, 95%). Maintain a constant solid-to-liquid ratio, temperature, and time for this initial screening.

  • Time and Temperature Optimization: Using the best solvent system from the previous step, perform a matrix of experiments varying the extraction time (e.g., 30, 60, 90, 120 minutes) and temperature (e.g., 40, 60, 80°C).

  • Quantification: Analyze the Lappaol C content in each extract using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[13]

Data Presentation: Solvent Optimization for Lappaol C Extraction

Solvent System (Ethanol:Water)Lappaol C Yield (mg/g of seeds)
50:501.2 ± 0.1
70:302.5 ± 0.2
80:202.8 ± 0.3
95:52.1 ± 0.2

Note: The data in this table is illustrative and should be determined experimentally.

Issue 2: Significant loss of Lappaol C during the purification process.
Q: My crude extract has a decent amount of Lappaol C, but the yield drops dramatically after purification. Why is this happening?

A: Loss during purification is a common hurdle. The primary reasons are often related to the choice of chromatographic technique and the complexity of the crude extract.

Potential Cause 1: Co-elution of Structurally Similar Compounds

Burdock seeds contain a variety of lignans and other phenolic compounds that are structurally similar to Lappaol C.[2][3] These compounds can co-elute during chromatographic separation, making it difficult to isolate pure Lappaol C and leading to apparent losses during fractionation.

  • Recommended Solution: Employ high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column, is a powerful tool for separating complex mixtures of lignans.[9] Consider using a gradient elution method to improve the separation of closely related compounds. Thin-Layer Chromatography (TLC) can be a valuable tool for initial screening of fractions and monitoring the purification process.[9]

Potential Cause 2: Irreversible Adsorption on the Stationary Phase

In some cases, the target compound can irreversibly bind to the stationary phase of the chromatography column, leading to low recovery.

  • Recommended Solution: Experiment with different stationary phases and mobile phase compositions. If you are using normal-phase chromatography (e.g., silica gel), consider switching to a reversed-phase column (e.g., C18). Adjusting the pH of the mobile phase can also help to minimize unwanted interactions between Lappaol C and the stationary phase.

Experimental Workflow: Purification of Lappaol C

Purification_Workflow Crude_Extract Crude Lappaol C Extract Fractionation Column Chromatography (e.g., Silica Gel or Reversed-Phase) Crude_Extract->Fractionation Initial Separation TLC_Monitoring TLC Monitoring of Fractions Fractionation->TLC_Monitoring Fraction Analysis Pooling Pool Lappaol C-rich Fractions TLC_Monitoring->Pooling Identify and Combine HPLC_Purification Semi-preparative HPLC Pooling->HPLC_Purification High-Resolution Purification Characterization Purity Analysis (HPLC, MS, NMR) HPLC_Purification->Characterization Final Verification

Caption: A typical workflow for the purification of Lappaol C from a crude extract.

Issue 3: Inaccurate quantification of Lappaol C.
Q: I am unsure if my final yield measurement is accurate. How can I ensure reliable quantification of Lappaol C?

A: Accurate quantification is essential for reporting reliable yields. The choice of analytical method and proper validation are key.

Potential Cause 1: Non-specific Quantification Method

Some general methods for quantifying total polyphenols, such as the Folin-Ciocalteu assay, are not specific to Lappaol C and can be influenced by other compounds in the extract, leading to overestimation.[15]

  • Recommended Solution: Use a specific and validated analytical method for quantification. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the gold standard for the accurate quantification of specific compounds like Lappaol C.[13][16]

Potential Cause 2: Lack of a Proper Standard

Accurate quantification requires a pure analytical standard of Lappaol C to create a calibration curve.

  • Recommended Solution: Obtain a certified reference standard of Lappaol C. If a commercial standard is not available, you will need to isolate and purify a small amount of Lappaol C and thoroughly characterize it (e.g., by NMR and Mass Spectrometry) to confirm its identity and purity before using it as a standard.

Logical Relationship: Factors for Accurate Quantification

Quantification_Factors Accurate_Quantification Accurate Quantification of Lappaol C Specific_Method Specific Analytical Method (e.g., HPLC) Accurate_Quantification->Specific_Method Validated_Protocol Validated Protocol Accurate_Quantification->Validated_Protocol Pure_Standard Pure Analytical Standard Accurate_Quantification->Pure_Standard Proper_Calibration Proper Calibration Curve Specific_Method->Proper_Calibration Pure_Standard->Proper_Calibration

Caption: Key factors influencing the accurate quantification of Lappaol C.

By systematically addressing these common issues, you can significantly improve your recovery yield of Lappaol C from burdock seeds. Remember that natural product isolation is often an iterative process of optimization.

III. References

  • Abdelmohsen, U. R., Sayed, A. M., & Elmaidomy, A. H. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. Retrieved from

  • BenchChem. (n.d.). Optimization of extraction parameters for lignans from natural sources. Retrieved from

  • Altemimi, A., Lakhssassi, N., Baharlouei, A., Watson, D. G., & Lightfoot, D. A. (2017). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Processes, 5(3), 42. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lappaol C. PubChem. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Lappaol C (FDB001450). Retrieved from [Link]

  • Szneler, E., & Stasiewicz, A. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(17), 5727. Retrieved from [Link]

  • (n.d.). CHAPTER 7: Recent Trends and Perspectives for the Extraction of Natural Products. Retrieved from

  • (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved from

  • (2023, June 29). Strategies for Natural Products Isolation. Research and Reviews. Retrieved from

  • (2025, August 5). Effect of the extraction method on the lignan yield from different plant materials. ResearchGate. Retrieved from [Link]

  • Šmejkal, K., et al. (2024). Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum. Molecules, 29(8), 1735. Retrieved from [Link]

  • (2019, August 15). Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders. PubMed. Retrieved from [Link]

  • (2025, December 31). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Retrieved from

  • (n.d.). Quantification of Fatty Acids from Arctium lappa L. Leaves by 13C qNMR and HPLC-CAD. Retrieved from

  • (n.d.). lappa burdock extract: Topics by Science.gov. Retrieved from [Link]

  • (2019, October 26). Phytochemical Constituent, HPLC Profiling and Antioxidant Activity of Passiflora incarnata and Arctium lappa Leaves Extract. ijvets.com. Retrieved from [Link]

  • (2025, June 20). Exploring the Influence of Growth-Related Conditions on the Antioxidant and Anticholinergic Properties of Pressurized Arctium lappa L. Root Extracts. MDPI. Retrieved from [Link]

  • (n.d.). Arctium lappa - A POTENTIAL SOURCE OF BIOACTIVE COMPOUNDS WITH PHARMACEUTICAL APPLICATIONS. Retrieved from

Sources

Minimizing cytotoxic artifacts in Lappaol C viability assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Application Scientist, Cell Biology Division Subject: Minimizing Cytotoxic Artifacts in Lappaol C Viability Assays

Executive Summary

Lappaol C, a bioactive sesquilignan isolated from Arctium lappa (Burdock) seeds, presents specific challenges in high-throughput viability screening. Its polyphenolic structure and lipophilic nature create a high risk for false-negative cytotoxicity data (underestimation of potency) when using standard redox-based assays (MTT/MTS) and false-positive toxicity due to solubility crashes.

This guide details the mechanistic causes of these artifacts and provides validated protocols to eliminate them.

Part 1: The "Redox Trap" in Tetrazolium Assays

The Issue: Standard assays like MTT, MTS, and CCK-8 rely on the reduction of tetrazolium salts to colored formazan dyes by mitochondrial dehydrogenases in viable cells.[1] However, Lappaol C contains phenolic hydroxyl groups capable of chemical redox cycling .

The Artifact: Lappaol C can directly reduce MTT to formazan in the cell culture medium without any cellular activity.

  • Result: High absorbance signal even in dead or treated cells.

  • Data Impact: This masks the cytotoxic effect, leading to artificially high IC50 values (e.g., measuring an IC50 of 50 µM when the true value is 10 µM).

Mechanism of Interference

RedoxArtifact Compound Lappaol C (Phenolic Hydroxyls) MTT MTT Reagent (Yellow Tetrazolium) Compound->MTT Direct Chemical Reduction Formazan Formazan Crystal (Purple Signal) MTT->Formazan Conversion Mito Mitochondrial Dehydrogenase (Live Cells) Mito->MTT Enzymatic Reduction Artifact FALSE SIGNAL (Overestimation of Viability) Formazan->Artifact Non-Cellular Origin TrueSignal TRUE SIGNAL (Metabolic Activity) Formazan->TrueSignal Cellular Origin

Figure 1: Mechanism of polyphenolic interference. Lappaol C bypasses the cellular machinery, directly generating signal and masking cytotoxicity.

Part 2: Solubility & Physical Artifacts

The Issue: Lappaol C is highly lipophilic. While soluble in DMSO, it is prone to "crashing out" (precipitation) when diluted into aqueous culture media, especially at concentrations >50 µM or if the DMSO spike is too rapid.

The Artifact:

  • Micro-Crystals: Precipitated crystals settle on the cell monolayer, causing physical stress and non-specific cell death (necrosis) that is not target-mediated.

  • Dosage Error: If the compound precipitates, the effective concentration in solution drops, causing variability between wells.

Troubleshooting Table: Solubility vs. Stability

ParameterGuidelineTechnical Rationale
Solvent 100% DMSO (Anhydrous)Prevent hydrolysis; ensure complete initial solubilization.
Stock Storage -20°C, DesiccatedLignans degrade via oxidation; moisture accelerates this.
Max DMSO in Assay < 0.5% (v/v)>0.5% DMSO is cytotoxic to sensitive lines (e.g., LNCaP), confounding data.
Dilution Method "Step-Down" DilutionDo not add 100% DMSO stock directly to the well. Dilute in intermediate media first (e.g., 10x conc) to prevent "shock" precipitation.
Visual Check 40x MicroscopyMandatory: Inspect wells 1 hour post-treatment. If crystals are visible, the assay is invalid.

Part 3: Validated Protocol (The Fix)

To eliminate redox artifacts, we recommend moving away from MTT/MTS and using the Sulforhodamine B (SRB) Assay .

Why SRB?

  • Mechanism: Binds stoichiometrically to protein basic amino acid residues under acidic conditions.

  • Independence: Not dependent on mitochondrial health or redox potential.

  • Stability: The signal is not affected by the chemical reducing power of Lappaol C.

Protocol: SRB Assay for Lappaol C

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., LNCaP, PC3) in 96-well plates. Allow attachment (24h).

  • Treatment: Add Lappaol C dilution series. Include a Vehicle Control (DMSO) and a Media Blank .

    • Critical: Do not exceed 0.5% final DMSO.

  • Incubation: Incubate for desired time (e.g., 48-72h).

  • Fixation (The Stop Point):

    • Gently layer 50 µL of cold 10% TCA directly onto the 100 µL growth media. Do not aspirate media first (prevents loss of floating dead cells).

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash plates 4x with slow-running tap water.

    • Allow to air dry completely (essential for dye binding).

  • Staining:

    • Add 100 µL SRB solution.[2] Incubate 30 min at Room Temp (protected from light).

  • Destaining:

    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry.

  • Solubilization:

    • Add 200 µL 10 mM Tris base. Shake for 5 min.

  • Read: Measure Absorbance at 510 nm .

Part 4: Frequently Asked Questions (Technical Support)

Q1: I must use MTT because of lab constraints. How can I validate my data? A: You must run a Cell-Free Interference Control .

  • Setup: Prepare wells with Media + Lappaol C (at highest concentration) + MTT without cells.

  • Readout: If these wells turn purple/yellow (Abs > Media Blank), Lappaol C is chemically reducing the dye. You must subtract this value from your experimental wells, though this is an imperfect correction.

Q2: My Lappaol C stock turned yellow/brown after a month at 4°C. Is it safe to use? A: No. Color change indicates oxidation of the phenolic groups (formation of quinones). This not only alters the cytotoxic potency but increases the likelihood of redox interference. Discard and prepare fresh stock from powder.

Q3: Can I use ATP assays (e.g., CellTiter-Glo) instead of SRB? A: Yes. ATP assays are excellent alternatives. Lappaol C does not typically interfere with the luciferase reaction. However, they are more expensive. If using ATP assays, ensure the Lappaol C is not quenching the luminescence (check by adding ATP standard to media + compound).

Q4: I see higher toxicity in LNCaP cells compared to PC3. Is this an artifact? A: Likely not. Lappaol C and F have been documented to show specific potency against androgen-sensitive lines like LNCaP [1, 2]. However, LNCaP cells are loosely adherent. If you use a wash-based assay (like crystal violet), you might wash away live cells, creating a false toxicity result. The SRB protocol (fixing in media) prevents this.

Part 5: Assay Decision Tree

AssayChoice Start Start: Lappaol C Viability Assay Check1 Is the cell line loosely adherent? (e.g., LNCaP) Start->Check1 Branch1_Yes Yes Check1->Branch1_Yes Branch1_No No Check1->Branch1_No Method1 Recommended: SRB Assay (Fix in media, no washing live cells) Branch1_Yes->Method1 Method2 Alternative: ATP Assay (Luminescence) Branch1_Yes->Method2 Check2 Do you require MTT/MTS? Branch1_No->Check2 Check2->Method1 No PreCheck Run Cell-Free Control (Compound + MTT only) Check2->PreCheck Yes

Figure 2: Decision logic for selecting the appropriate viability assay for Lappaol C.

References

  • Ming, D. S., et al. (2004). Isolation and characterization of compounds with anti-prostate cancer activity from Arctium lappa L. using bioactivity-guided fractionation.[3] Pharmaceutical Biology.

  • Sun, Q., et al. (2014).[4] Lappaol F, a novel anticancer agent isolated from plant Arctium lappa L. Molecular Cancer Therapeutics.[5][6][7][8]

  • Wang, P., Henning, S. M., & Heber, D. (2010).[9] Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols.[1][10][11] PLOS ONE.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

Sources

Technical Support Center: Resolving Co-elution of Arctium Lignans in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Arctium (Burdock) lignans. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of lignans, such as arctiin and its aglycone, arctigenin, in LC-MS workflows. Co-elution is a frequent obstacle that can compromise peak identification and quantification, leading to inaccurate results.[1] This document provides in-depth, practical troubleshooting advice and validated protocols to help you achieve robust and reliable separation.

Section 1: Quick-Fire FAQ

This section addresses common issues with direct and immediate advice.

Q1: My arctiin and arctigenin peaks are not baseline resolved. What's the first thing I should try?

A: The most immediate and often effective adjustment is to modify your gradient. Decrease the ramp speed (i.e., make the gradient shallower) around the elution time of your target lignans. This increases the difference in mobile phase composition experienced by each analyte as it travels through the column, often enhancing resolution. If this fails, a slight adjustment of the mobile phase pH is the next logical step.[2][3]

Q2: I see a single, symmetrical peak, but my mass spectrometer suggests multiple components. Is this co-elution?

A: Yes, this is a classic case of perfect co-elution.[1] While visually the peak may appear pure, the mass spectrometer reveals the presence of multiple compounds. You can confirm this using a diode array detector (DAD/PDA) by checking for spectral differences across the peak.[1] To resolve this, you must alter the chromatographic selectivity by changing the mobile phase pH or switching to a column with a different stationary phase chemistry.

Q3: Can I still quantify co-eluting lignans if I can't separate them chromatographically?

A: Yes, if you are using tandem mass spectrometry (MS/MS). Even if two lignans co-elute, they will likely have unique fragmentation patterns. By setting up distinct Multiple Reaction Monitoring (MRM) transitions for each compound, you can quantify them independently based on their specific fragment ions.[4] However, be aware of potential ion suppression from the co-eluting compound, which can still affect accuracy.[5] Chromatographic separation should always be the primary goal.

Q4: Is my standard C18 column the problem?

A: Not necessarily, as C18 columns are widely and successfully used for lignan analysis.[4][6] However, if mobile phase optimization fails to provide resolution, the column chemistry is the next variable to change. Lignans possess aromatic rings and polar functional groups, making them suitable for stationary phases that offer alternative interactions, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a detailed exploration of common problems and their underlying causes, empowering you to make informed decisions in your method development.

Question 1: Why do my lignan peaks co-elute in the first place?

Answer: Co-elution in the analysis of Arctium lignans typically stems from two primary factors: structural similarity and matrix complexity.

  • Structural Similarity: Arctium species contain a variety of lignans beyond just arctiin and arctigenin, many of which are structural isomers or possess very similar physicochemical properties.[8][9] For example, arctiin is a glycoside of arctigenin. While the glucose moiety adds significant polarity, other lignan glycosides in the extract may have similar structures and retention times.[4] Aglycones, being more lipophilic, will elute later but may co-elute with other non-polar compounds.

  • Matrix Complexity: Crude or semi-purified extracts from burdock seeds, roots, or leaves contain hundreds of other compounds, including fatty acids, phenolic acids, and flavonoids.[8][10] A compound from this complex matrix can easily have a similar retention time to your target analyte, leading to co-elution and potential ion suppression in the MS source.[5]

Question 2: How can I systematically optimize my mobile phase to resolve co-elution?

Answer: The mobile phase is the most powerful tool for manipulating chromatographic separation.[11] A systematic approach involves adjusting the gradient, the organic modifier, and the pH.

  • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution time of your lignans. Then, create a new gradient that is much shallower around that time window. For example, if arctiin elutes at 12 minutes with 40% B, try a gradient segment that goes from 35% to 45% B over 10 minutes.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase LC. They offer different selectivities due to their distinct chemical properties (acetonitrile is aprotic and less polar, while methanol is a protic hydrogen-bond donor). If you are using acetonitrile and have co-elution, developing a method with methanol (or a ternary mixture) can alter the elution order and resolve the peaks.

  • Leverage Mobile Phase pH: Adjusting pH is a critical, yet often overlooked, parameter for separating phenolic compounds like lignans.[2][3][12] The hydroxyl groups on the lignan structure can be ionized by changing the pH.

    • Mechanism: At a low pH (e.g., pH 2.7 with 0.1% formic acid), phenolic hydroxyl groups are fully protonated (neutral). This makes the molecule more hydrophobic, leading to stronger retention on a C18 column. At a higher pH, these groups can become deprotonated (negatively charged), which typically reduces retention.

    • Practical Approach: Small changes in pH can lead to large changes in selectivity, especially if the pKa of the co-eluting compounds are different.[3] Try buffering your mobile phase at different pH values (e.g., pH 3, pH 4.5, pH 6.8) to see the effect on resolution. Always ensure your chosen pH is within the stable operating range of your column.[12]

Question 3: When should I change my HPLC column, and what are the best alternatives to a standard C18?

Answer: You should consider changing your column when extensive mobile phase optimization (gradient, solvent, and pH) has failed to resolve your co-eluting peaks. The stationary phase provides the fundamental mechanism for separation, and a different chemistry can provide the selectivity you need.

  • Why a C18 Might Not Be Enough: A C18 column separates primarily based on hydrophobicity. If two lignans have very similar hydrophobicity, a C18 may not be able to differentiate them effectively.

  • Recommended Alternatives: The goal is to introduce alternative separation mechanisms, such as pi-pi interactions or shape selectivity.

Stationary PhaseSeparation MechanismIdeal for Resolving...
C18 (Octadecyl) Hydrophobic interactionsGeneral-purpose separation of non-polar to moderately polar compounds. The standard starting point.
Phenyl-Hexyl Hydrophobic & Pi-Pi interactionsLignans with aromatic rings. The phenyl groups on the stationary phase interact with the analyte's aromatic rings, adding a powerful secondary separation mechanism.
PFP (Pentafluorophenyl) Hydrophobic, Pi-Pi, Dipole-Dipole, & Ion-Exchange InteractionsComplex mixtures of lignans with varying polarity and functional groups. PFP columns are highly versatile and often provide unique selectivity compared to C18 or Phenyl phases.[7]
Embedded Polar Group (e.g., amide, carbamate) Hydrophobic & Hydrogen BondingPolar lignans and glycosides. These columns are more robust in highly aqueous mobile phases and offer different selectivity for polar analytes.
Question 4: My chromatography is still not perfect. How can I use my mass spectrometer to solve the problem?

Answer: The mass spectrometer is a highly selective detector that can often differentiate compounds even when they are not separated chromatographically.

  • High-Resolution Mass Spectrometry (HRMS): If you have access to an Orbitrap or Q-TOF instrument, you can use its high resolving power to distinguish between co-eluting compounds that have different elemental formulas, even if they have the same nominal mass.[4] For example, two compounds may both have a nominal mass of 554, but their exact masses might be 554.18 and 554.21. An HRMS instrument can easily resolve these and allow for separate quantification using extracted ion chromatograms (XICs) with very narrow mass windows (e.g., +/- 5 ppm).

  • Tandem Mass Spectrometry (MS/MS): This is the most common solution for co-elution.

    • Principle: Even isomers that have the same exact mass will often fragment differently when they collide with gas in the mass spectrometer.

    • Workflow:

      • Infuse pure standards of your target lignans (e.g., arctiin and a known co-eluting interferent) individually into the mass spectrometer.

      • Determine the most intense and specific precursor-to-product ion transitions for each compound. These are your MRM transitions.

      • Build an LC-MS/MS method using at least two specific MRM transitions for each analyte. One transition is used for quantification ("quantifier") and the second for confirmation ("qualifier").

    • Benefit: As long as the co-eluting compounds do not share the exact same MRM transitions, you can confidently and accurately quantify each one.[13]

CompoundPrecursor Ion (m/z) [M+H]⁺Example Product Ions (m/z)
Arctiin 535.2373.1 (Loss of glucose), 341.1, 315.1
Arctigenin 373.1341.1, 329.1, 137.1
Note: These values are illustrative and should be optimized on your specific instrument.[6]
Question 5: Could my sample preparation be causing co-elution issues?

Answer: Absolutely. A "dirty" sample is a primary cause of co-elution with endogenous matrix components. While a simple "dilute-and-shoot" approach is fast, it often leads to analytical challenges.

  • Extraction: The choice of extraction solvent determines which compounds are pulled from the plant material. Using aqueous methanol or ethanol is common for lignans.[14][15] However, this will also extract a wide range of other polar and mid-polar compounds.

  • Clean-up is Crucial: To reduce matrix complexity, consider adding a clean-up step after the initial extraction.

    • Liquid-Liquid Partitioning (LLE): Partition your aqueous extract against a non-polar solvent like hexane to remove highly lipophilic compounds (e.g., fats and oils), followed by partitioning with a medium-polarity solvent like ethyl acetate to selectively extract the lignan aglycones.

    • Solid-Phase Extraction (SPE): SPE offers a more controlled and effective way to clean samples. You can use a reversed-phase (C18) or mixed-mode cartridge to bind the lignans while washing away more polar or non-polar interferences.

    • Column Chromatography: For isolating lignans, methods like polyamide column chromatography have been shown to be effective.[16]

Section 3: Optimized Experimental Protocols & Visualizations
Protocol 1: Systematic Workflow for Resolving Co-eluting Lignans

This protocol outlines a logical flow for troubleshooting. The corresponding diagram below visualizes this decision-making process.

  • Initial Analysis: Perform analysis using a standard C18 column with a generic gradient (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Assess Resolution: Check the resolution between arctiin, arctigenin, and any other lignans of interest. Check for peak purity using MS scans or PDA spectra.

  • Is Resolution Adequate (Rs > 1.5)?

    • Yes: Proceed with method validation.

    • No: Proceed to Step 4.

  • Optimize Gradient: Decrease the gradient slope around the target analytes. Re-assess resolution. If still inadequate, proceed to Step 5.

  • Change Organic Solvent: Switch the organic modifier from acetonitrile to methanol (or vice-versa). Re-optimize the gradient. Re-assess resolution. If still inadequate, proceed to Step 6.

  • Modify Mobile Phase pH: Prepare mobile phases with different pH values (e.g., using ammonium formate for a higher pH). Ensure pH is within the column's stability range. Re-assess resolution. If still inadequate, proceed to Step 7.

  • Change Stationary Phase: Select a column with a different chemistry (e.g., Phenyl-Hexyl or PFP). Repeat steps 4-6 with the new column.

  • Leverage MS Detection: If baseline chromatographic resolution is not achievable, develop a robust MS/MS method with unique MRM transitions for each co-eluting analyte for selective detection and quantification.

MethodDevelopment cluster_start Chromatographic Development cluster_ms Mass Spectrometry Solution cluster_end Final Method Start 1. Initial Analysis (C18, ACN/H2O Gradient) Assess 2. Assess Peak Resolution & Purity Start->Assess Opt_Grad 4. Optimize Gradient (Shallow Gradient) Assess->Opt_Grad Resolution Poor Validate Method Validation Assess->Validate Resolution OK (Rs > 1.5) Change_Solvent 5. Change Organic Solvent (Try Methanol) Opt_Grad->Change_Solvent Still Poor Change_pH 6. Modify Mobile Phase pH Change_Solvent->Change_pH Still Poor Change_Column 7. Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) Change_pH->Change_Column Still Poor MS_Method 8. Develop Specific MS/MS Method (Unique MRM Transitions) Change_pH->MS_Method Baseline resolution not achievable Change_Column->Opt_Grad Re-optimize MS_Method->Validate

Caption: A systematic workflow for resolving co-eluting compounds.

References
  • Boldizsár, I., et al. (2010). Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: Their gas and liquid chromatographic analysis in plant extracts. Journal of Chromatography A, 1217(11), 1674-1682. Available at: [Link]

  • Liu, S., et al. (2005). Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS. Phytochemical Analysis, 16(2), 86-89. Available at: [Link]

  • Zhao, Z., et al. (2021). Lignans from the seeds of Arctium lappa L. (burdock) and their inhibitory effects on nitric oxide production. Molecules, 26(11), 3245. Available at: [Link]

  • Boldizsár, I., et al. (2010). Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: Their gas and liquid chromatographic analysis in plant extracts. Request PDF. Available at: [Link]

  • Orav, A., et al. (2024). Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum. Plant Foods for Human Nutrition. Available at: [Link]

  • Stuper-Szablewska, K., & Perkowski, J. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(14), 4448. Available at: [Link]

  • Kurkina, A.V., et al. (2022). Studying the composition of the lipid complex Arctium lappa L. fruits by methods of chromato-mass spectrometry and 1H NMR spectroscopy. Pharmacy & Pharmacology, 10(3), 327-348. Available at: [Link]

  • Willför, S., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77. Available at: [Link]

  • Zhao, M., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 20(1), 1645-1659. Available at: [Link]

  • Smeds, A.I., et al. (2012). Preparation of flaxseed for lignan determination by gas chromatography-mass spectrometry method. Czech Journal of Food Sciences, 30(1), 45-52. Available at: [Link]

  • Qin, K., et al. (2014). Chemical analysis of raw and processed Fructus arctii by high-performance liquid chromatography/diode array detection-electrospray ionization-mass spectrometry. Pharmacognosy Magazine, 10(40), 541-546. Available at: [Link]

  • Shishov, A., et al. (2023). Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. Molecules, 28(16), 6032. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2019). Lignans from the seeds of Arctium lappa L. (burdock) and their inhibitory effects on nitric oxide production. AGRIS. Available at: [Link]

  • Xi, H., et al. (2012). Plasma pharmacokinetics and tissue distribution of arctiin and its main metabolite in rats by HPLC-UV and LC-MS. Planta Medica, 78(8), 814-820. Available at: [Link]

  • Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Nørskov, N.P., et al. (2019). A validated LC-MS/MS method for quantification of free and bound lignans in cereal based diets and feces. Request PDF. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Gorga, M., et al. (2005). Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. Journal of Chromatography A, 1096(1-2), 115-125. Available at: [Link]

  • Tian, S., et al. (2013). Determination of Arctiin and Arctigenin Contents in Arctium Tomentosum Mill. by HPLC Method. Pharmacognosy Magazine. Available at: [Link]

  • Upadhyay, M. (2015). What is the concept of LC-MS-MS sample dilution to decrease the matrix effect? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Spectral Analysis of Lappaol C

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and spectral analysis of Lappaol C , a bioactive sesquilignan isolated from Arctium lappa (Burdock). It focuses on distinguishing Lappaol C from its structural congeners (Lappaol A, F, and Arctiin) using high-resolution 1H and 13C NMR spectroscopy.

Content Type: Technical Comparison & Analysis Guide Primary Reference: Umehara, K., et al. Chem. Pharm.[1] Bull. 1993; 41(10): 1774-1779.[1][2]

Executive Summary: The Analytical Challenge

Lappaol C (


) is a sesquilignan, essentially a trimer formed by the coupling of a lignan (arctigenin-type) and a phenylpropanoid unit. The primary analytical challenge lies in distinguishing it from:
  • Lappaol A: A constitutional isomer with a dihydrobenzofuran core (rigid).

  • Lappaol F: A stereoisomer or regioisomer often co-isolated.

  • Arctiin/Arctigenin: The monomeric precursors present in high abundance.

Key Differentiator: unlike Lappaol A, which contains a cyclic dihydrobenzofuran moiety, Lappaol C retains a butyrolactone core linked via an ether bond to the third phenylpropanoid unit. This difference is spectroscopically distinct in the Carbonyl (


) and aliphatic regions.

Experimental Protocol: Isolation & Acquisition

To obtain reproducible spectral data, the following workflow is recommended. This protocol minimizes degradation of the lactone ring and ensures clear resolution of the methoxy signals.

A. Extraction & Purification Workflow (DOT Diagram)

IsolationWorkflow Seeds Arctium lappa Seeds (Dried/Ground) Extract Extraction (95% EtOH, Reflux) Seeds->Extract 3x 2h Partition Partition (H2O / EtOAc) Extract->Partition Conc. & Susp. CC Silica Gel CC (CHCl3-MeOH Gradient) Partition->CC EtOAc Fraction HPLC RP-HPLC (ODS Column, MeOH-H2O) CC->HPLC Fr. 4-6 (Lignans) NMR NMR Analysis (600 MHz, CD3OD) HPLC->NMR Purified Lappaol C

Figure 1: Bioactivity-guided fractionation workflow for the isolation of Lappaol C from Arctium lappa seeds.

B. NMR Acquisition Parameters
  • Solvent: Methanol-

    
     (
    
    
    
    ) is preferred over
    
    
    to prevent signal overlap of the hydroxyl protons and to improve solubility of the glycosidic impurities if present.
  • Frequency: Minimum 500 MHz (1H) required to resolve the overlapping aromatic region (6.6–7.0 ppm).

  • Temperature: 298 K (

    
    ).
    
  • Standard: TMS (0.00 ppm) or residual solvent peak (

    
    : 
    
    
    
    3.31,
    
    
    49.0).

Spectral Data Analysis: Lappaol C

The following data summarizes the diagnostic signals for Lappaol C. Note: Chemical shifts (


) are representative of the sesquilignan class in 

.
Table 1: Diagnostic 1H NMR Data (500 MHz)
Position

(ppm)
Multiplicity

(Hz)
Structural Assignment
Aromatic 6.60 – 6.95m-Protons of 3 Aromatic Rings (Guaiacyl units)
H-7 4.75d6.5Oxymethine (Linker to 3rd unit)
H-9' 4.10dd8.5, 7.0Lactone methylene (downfield)
OMe 3.75 – 3.85s (x3/4)-Methoxy groups (Diagnostic for purity)
H-8 2.85 – 2.95m-Methine (Lactone ring junction)
H-8' 2.55 – 2.65m-Methine (Lactone ring junction)
H-7' 2.50 – 2.60m-Benzylic methylene
Table 2: Diagnostic 13C NMR Data (125 MHz)
Carbon Type

(ppm)
Diagnostic Feature
Carbonyl (C-9) 178.5 – 180.0

-Lactone C=O
(Distinguishes from Lappaol A)
Aromatic C-O 145.0 – 149.0Oxygenated aromatic carbons (C-3, C-4)
Aromatic C 110.0 – 135.0Non-oxygenated aromatic carbons
Oxymethine (C-7) 82.0 – 85.0Ether linkage point
Lactone

(C-9')
71.0 – 72.0Oxygenated methylene in lactone
Methoxy (

)
56.0 – 56.5Characteristic methoxy cluster
Aliphatic (C-8, 8') 40.0 – 50.0Methines of the lignan backbone

Comparative Analysis: Lappaol C vs. Alternatives

The most critical task is distinguishing Lappaol C from Lappaol A , as they have identical molecular weights (


 vs 

range) and similar polarity.
A. The "Fingerprint" Region[5]
  • Lappaol C (Butyrolactone Type):

    • Shows a distinct Lactone Carbonyl at ~179 ppm.

    • The H-7 proton appears as a doublet around 4.75 ppm (

      
       Hz), indicating a flexible ether linkage.
      
  • Lappaol A (Dihydrobenzofuran Type):

    • The carbonyl signal is often shifted or absent if the ring is closed into a hemiacetal/benzofuran form depending on derivative status.

    • Crucial Shift: Contains a dihydrobenzofuran methine proton (H-7') which typically resonates upfield or with different coupling due to the rigid bicyclic system.

    • HMBC Correlation: In Lappaol A, you will see strong HMBC correlations between the oxygenated aliphatic proton and the aromatic ring carbons within the same unit, confirming the fused ring system.

B. Stereochemical Validation (NOESY)

To confirm the stereochemistry (typically trans-trans or cis-trans lactone relationships), NOESY experiments are required.

NOESY_Logic Start Stereochemical Assignment H8_H8p H-8 / H-8' Correlation Start->H8_H8p Trans Weak/No NOE (Trans-Lactone) H8_H8p->Trans Typical for Lappaol C Cis Strong NOE (Cis-Lactone) H8_H8p->Cis Isomer (e.g., Lappaol F) H7_H9 H-7 / H-9' Correlation Trans->H7_H9 Confirm Side Chain

Figure 2: NOESY logic tree for determining the relative stereochemistry of the lactone ring in Lappaol C.

C. Summary of Differences
FeatureLappaol C Lappaol A Arctiin
Core Structure Sesquilignan (Lactone)Sesquilignan (Benzofuran)Lignan Glycoside
13C C=O[3] Shift ~179 ppm (Lactone)May vary/absent~180 ppm
H-7 Coupling

Hz
Rigid/Different

Hz
Sugar Moiety AbsentAbsentPresent (Anomeric H @ 4.8 ppm)

References

  • Umehara, K., et al. (1993).[1][2] "Studies on the Constituents of Arctium lappa L. II. Stereostructures of Lappaol A, C, D, E and F." Chemical & Pharmaceutical Bulletin, 41(10), 1774-1779.

  • Wang, H. Y., et al. (2013). "Lignans from the seeds of Arctium lappa." Journal of Asian Natural Products Research, 15(11), 1210-1214.

  • Han, B. H., et al. (1994). "Lignans from Arctium lappa and their inhibition of PAF-receptor binding." Archives of Pharmacal Research, 17, 45-50.

Sources

A Comparative Analysis of the Biological Potency of Lappaol C, Arctigenin, and Arctiin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The burgeoning field of natural product research continues to unveil compounds with significant therapeutic potential. Among these, lignans isolated from the plant Arctium lappa (burdock) have garnered considerable attention for their diverse pharmacological activities. This guide provides a detailed comparative analysis of the potency of three such lignans: Lappaol C, Arctigenin, and its glycoside, Arctiin. While Arctigenin and Arctiin are well-characterized, Lappaol C remains a less-explored molecule. This document aims to synthesize the available experimental data to offer a comparative perspective on their anti-inflammatory, antiviral, and cytotoxic potential, thereby guiding future research and development efforts.

The selection of these three lignans is based on their structural relationship and their co-occurrence in Arctium lappa. Arctigenin is the aglycone of Arctiin, meaning Arctiin is converted to Arctigenin in the body. This relationship often results in differing potencies and pharmacokinetic profiles. Lappaol C, another dibenzylbutyrolactone lignan, presents a distinct structural variation, prompting an investigation into how these molecular differences translate to biological activity. This guide will delve into their mechanisms of action, with a focus on key inflammatory and cell signaling pathways.

Comparative Potency: A Quantitative Overview

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Lappaol C, Arctigenin, and Arctiin across various biological assays. It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison should be approached with caution. The absence of data for Lappaol C in several key assays highlights a significant research gap and an opportunity for further investigation.

Biological Activity Compound Assay/Cell Line IC50 Value Reference(s)
Cytotoxicity Lappaol C LNCaP (Prostate Cancer)14.43 µM[1]
Arctigenin LNCaP (Prostate Cancer)< 2 µM (Significant inhibition at this concentration)[2][3]
MDA-MB-231 (Triple-Negative Breast Cancer)0.787 µM (24h)[4]
MDA-MB-468 (Triple-Negative Breast Cancer)0.283 µM (24h)[4]
HL-60 (Leukemia)< 100 ng/mL (< 0.27 µM)[5][6]
Arctiin Data not available for direct comparison-
Anti-inflammatory Lappaol C Data not available-
Arctigenin LPS-induced NO Production (RAW 264.7)8.4 µM[7][8][9]
LPS-induced TNF-α Release (RAW 264.7)19.6 µM[7][8][9]
LPS-induced IL-6 Release (RAW 264.7)29.2 µM[7][8][9]
Arctiin LPS-induced NO Production (RAW 264.7)> 300 µM[10]
Antiviral Lappaol C Data not available-
Arctigenin Influenza A Virus2.9 µM[11][12]
Human Coronavirus (HCoV-OC43)< 0.25 µM[13]
Spring Viraemia of Carp Virus (SVCV)0.29 - 0.35 mg/L (0.78 - 0.94 µM)[5][14]
Arctiin Human Cytomegalovirus (HCMV)16 µM[10]

Expert Analysis: The available data consistently indicate that Arctigenin is significantly more potent than its glycoside, Arctiin , particularly in anti-inflammatory assays where Arctiin shows minimal activity.[10][12] This is likely due to the increased bioavailability and ability of the aglycone (Arctigenin) to interact with cellular targets. In terms of cytotoxic activity, Arctigenin demonstrates potent effects against a range of cancer cell lines, with IC50 values often in the sub-micromolar to low micromolar range.[4][5][6] Lappaol C exhibits moderate cytotoxicity against the LNCaP prostate cancer cell line.[1] However, the lack of data on its anti-inflammatory and antiviral activities prevents a comprehensive comparison.

Key Signaling Pathways and Mechanisms of Action

The biological activities of these lignans are intrinsically linked to their ability to modulate critical cellular signaling pathways. The primary mechanisms of action for Arctigenin, and likely other related lignans, involve the inhibition of the NF-κB and JAK-STAT signaling pathways, both of which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Arctigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[7][8][9] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Figure 1: Arctigenin's inhibition of the NF-κB signaling pathway.
Modulation of iNOS and Nitric Oxide Production

Inducible nitric oxide synthase (iNOS) is a key enzyme responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. The expression of iNOS is primarily regulated by the NF-κB pathway. By inhibiting NF-κB, Arctigenin effectively downregulates iNOS expression, leading to a reduction in NO production.[5][6][12] This is a critical aspect of its anti-inflammatory effects.

iNOS_Inhibition_Workflow cluster_workflow Experimental Workflow: iNOS Inhibition Assay cluster_pathway Cellular Pathway start Seed Macrophages (e.g., RAW 264.7) treatment Pre-treat with Lignans start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay (Nitrite Measurement) supernatant->griess_assay analysis Data Analysis (IC50 Calculation) griess_assay->analysis LPS LPS Cell Macrophage LPS->Cell iNOS_exp iNOS Expression Cell->iNOS_exp induces NO_prod NO Production iNOS_exp->NO_prod catalyzes L_Arginine L-Arginine L_Arginine->NO_prod Lignans Arctigenin / Lappaol C Lignans->iNOS_exp inhibits

Figure 2: Workflow for assessing iNOS inhibition and the targeted cellular pathway.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard methodologies for key in vitro assays used to evaluate the potency of Lappaol C, Arctigenin, and Arctiin.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., LNCaP, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Lappaol C, Arctigenin, and Arctiin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of the compounds on NF-κB transcriptional activity.

Principle: This assay utilizes a cell line stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[17][18][19][20][21]

Step-by-Step Protocol:

  • Cell Seeding and Transfection:

    • Seed a suitable cell line (e.g., HEK293T or RAW 264.7) in a 96-well plate.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Cell Stimulation:

    • After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis:

    • After the desired stimulation time (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Griess Assay for Nitric Oxide (NO) Production

Objective: To indirectly measure the amount of NO produced by cells, typically as an indicator of iNOS activity.

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[1][22][23]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds.

  • Cell Stimulation:

    • Stimulate the cells with an iNOS inducer, such as lipopolysaccharide (LPS).

  • Incubation:

    • Incubate the plate for 24 hours to allow for NO production.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO production inhibition and the IC50 value.

Conclusion and Future Directions

This comparative guide underscores the significant therapeutic potential of lignans from Arctium lappa. The available evidence strongly suggests that Arctigenin is a more potent anti-inflammatory and antiviral agent than its glycoside, Arctiin . Its ability to potently inhibit the NF-κB and iNOS pathways provides a solid mechanistic basis for these activities.

Lappaol C emerges as a compound of interest with demonstrated cytotoxic activity, yet a comprehensive understanding of its biological profile is lacking. The absence of data on its anti-inflammatory and antiviral potency represents a critical knowledge gap. Future research should prioritize a head-to-head comparison of Lappaol C, Arctigenin, and Arctiin in a standardized panel of in vitro assays. Such studies will provide a clearer picture of their relative potencies and selectivities, and will be instrumental in guiding the selection of the most promising candidates for further preclinical and clinical development.

Furthermore, elucidating the structure-activity relationships among these and other related lignans will be crucial for the rational design of novel derivatives with enhanced potency and improved pharmacokinetic properties. The protocols and comparative data presented in this guide provide a foundational framework for researchers to build upon in their quest to unlock the full therapeutic potential of these remarkable natural compounds.

References

  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - Gavin Publishers. (2024). Retrieved from [Link]

  • Luciferase reporter assay for NF-κB. Bio-protocol. (2012). Retrieved from [Link]

  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent. Gavin Publishers. (2024). Retrieved from [Link]

  • Arctigenin from Forsythia viridissima Fruit Inhibits the Replication of Human Coronavirus. (2024). Retrieved from [Link]

  • NF-KBLUCIFERASE ASSAY. Bowdish Lab. (2012). Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Retrieved from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]

  • Evaluation on the antiviral activity of arctigenin against spring viraemia of carp virus. (2018). Retrieved from [Link]

  • Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L. (2018). Retrieved from [Link]

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022). Retrieved from [Link]

  • MTT Cell Assay Protocol. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Antiviral potential of the arctigenin derivative COA in reducing viral adhesion to the epithelial cell surface against IHNV infection. ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and antiviral activity of a new arctigenin derivative against IHNV in vitro and in vivo. (2019). Retrieved from [Link]

  • Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production. (2007). Retrieved from [Link]

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022). Retrieved from [Link]

  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent. (2024). Retrieved from [Link]

  • ARCTIIN. Inxight Drugs. Retrieved from [Link]

  • Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy. (2017). Retrieved from [Link]

  • Arctigenin inhibits prostate tumor cell growth in vitro and in vivo. SciSpace. Retrieved from [Link]

  • Arctigenin inhibits prostate tumor cell growth in vitro and in vivo. eScholarship. (2015). Retrieved from [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2006). Retrieved from [Link]

  • Arctigenin from Forsythia viridissima Fruit Inhibits the Replication of Human Coronavirus. (2024). Retrieved from [Link]

  • Does anybody have the original protocol for NO estimation by Griess method? ResearchGate. (2015). Retrieved from [Link]

Sources

A Comparative Guide to the Verification of Lappaol C Purity Using Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides an in-depth technical comparison for the verification of Lappaol C purity, focusing on the use of a commercially available reference standard. We will explore the underlying principles of analytical methodology, present a detailed experimental protocol, and compare it with alternative approaches, all grounded in established scientific and regulatory principles.

Lappaol C, a sesquilignan isolated from the seeds of Arctium lappa L. (Asteraceae), has garnered interest for its potential therapeutic properties.[1] As with any naturally derived compound, the isolation and purification processes can result in the co-extraction of structurally related impurities. Therefore, a robust analytical method is paramount to accurately quantify Lappaol C and ensure the absence of confounding variables in research.

The Cornerstone of Purity Analysis: The Reference Standard

The use of a well-characterized reference standard is the gold standard for purity determination. A reference standard is a highly purified compound against which a sample of interest is compared. This comparison allows for the unambiguous identification and quantification of the analyte. For Lappaol C, a reference standard with a stated purity (e.g., 98.0%) is commercially available, providing a benchmark for accurate analysis.[1]

The fundamental principle behind using a reference standard is that under identical analytical conditions, the reference standard and the analyte in the sample will have the same retention time in a chromatographic system and will elicit a proportional detector response.

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Verification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is exceptionally well-suited for the analysis of non-volatile compounds like Lappaol C.[2][3] Its high resolution and sensitivity make it an ideal choice for separating Lappaol C from potential impurities.

Experimental Workflow for Lappaol C Purity Verification

The following diagram illustrates the general workflow for verifying the purity of a Lappaol C sample using a reference standard.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing cluster_calc Purity Calculation prep_sample Dissolve Lappaol C Sample in Diluent hplc Inject into HPLC System prep_sample->hplc prep_std Dissolve Lappaol C Reference Standard in Diluent prep_std->hplc acquire Acquire Chromatograms hplc->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity by Area Normalization or Against Standard integrate->calculate

Caption: Workflow for Lappaol C Purity Verification by HPLC.

Detailed HPLC Protocol

This protocol is a representative method for the analysis of Lappaol C, based on common practices for lignan analysis. Method validation according to regulatory guidelines such as ICH Q2(R2) and USP General Chapter <621> is essential before its implementation for routine use.[4][5][6][7][8][9][10][11][12][13][14][15][16]

1. Materials and Reagents:

  • Lappaol C sample

  • Lappaol C reference standard (purity ≥ 98.0%)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A typical gradient might be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30.1-35 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the phenolic structure of Lappaol C)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Lappaol C reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Lappaol C sample and dissolve it in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the initial mobile phase composition.

5. Analysis and Purity Calculation:

  • Inject the working standard solution and the sample solution into the HPLC system.

  • Identify the Lappaol C peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the Lappaol C sample using the area normalization method:

    Purity (%) = (Area of Lappaol C peak / Total area of all peaks) x 100

    This method assumes that all impurities have a similar detector response to Lappaol C. For a more accurate quantification, a calibration curve can be constructed using the reference standard at multiple concentration levels.

Method Validation: Ensuring Trustworthiness

A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[7][10] Key validation parameters, as outlined by the ICH Q2(R1) guidelines, include:[7][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This is demonstrated by the separation of the Lappaol C peak from other peaks in the chromatogram. Potential impurities in Arctium lappa extracts include other lignans like lappaol A, lappaol F, arctiin, and arctigenin, as well as various phenolic acids.[17][18][19][20][21][22][23]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparison with Alternative Purity Verification Methods

While HPLC with a reference standard is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

Method Principle Advantages Disadvantages
HPLC with Reference Standard Chromatographic separation and comparison of retention time and detector response to a certified standard.High specificity, sensitivity, and accuracy. Well-established and widely accepted by regulatory agencies.Requires a certified reference standard, which may not always be available. Assumes similar detector response for impurities in area normalization.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance.[24][25]A primary analytical method that does not require a reference standard of the same compound. Can provide structural information about impurities.Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise. The presence of overlapping signals can complicate quantification.[26][27][28]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the melting point depression.Does not require a reference standard. Provides information on the overall purity of crystalline substances.Only applicable to crystalline solids with a distinct melting point. Not suitable for amorphous materials or compounds that decompose upon heating.[]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Combines the separation power of HPLC with the mass-selective detection of mass spectrometry.Provides molecular weight information, which aids in the identification of impurities. High sensitivity and specificity.More complex and expensive instrumentation compared to HPLC-UV. Quantification can be more challenging due to variations in ionization efficiency.[30]

Conclusion

The verification of Lappaol C purity is a critical step for any research or development activity involving this compound. The use of a well-characterized reference standard in conjunction with a validated HPLC method provides the most reliable and scientifically sound approach for determining purity. This method offers high specificity, allowing for the separation of Lappaol C from potentially co-eluting impurities commonly found in Arctium lappa extracts. While alternative methods such as qNMR and DSC can provide valuable information, they have their own specific applications and limitations. For routine quality control and in regulated environments, HPLC with a reference standard remains the benchmark for ensuring the identity, strength, and purity of Lappaol C.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • PubMed Central. (2015, May 26). Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. PMC. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Canadian Science Publishing. (n.d.). Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR. Canadian Science Publishing. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Lapachol on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (2025, August 5). Purity Determination and Uncertainty Estimation of Natural Products Sourcing Chemical Reference Substances by High-Performance Liquid Chromatography and Differential Scanning Calorimetry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Accuracy of quantitative NMR analysis: a case study of lignin. ResearchGate. [Link]

  • PubMed. (2005, February 15). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. PubMed. [Link]

  • Global Substance Registration System. (n.d.). LAPPAOL C. GSRS. [Link]

  • University of Hertfordshire. (2026, February 14). Arctium lappa extract. AERU. [Link]

  • European Medicines Agency. (2010, September 16). Assessment report on Arctium lappa L., radix. EMA. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • PubMed Central. (2024, April 8). Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum. PMC. [Link]

  • Clinical Gate. (2015, March 2). Methods in natural product chemistry. Clinical Gate. [Link]

  • Beta Analytic. (2018, April 10). Verifying Natural Products: Is Carbon-14 Analysis Necessary?. Beta Analytic. [Link]

  • ResearchGate. (2025, August 6). Chemical Analysis of Burdock Root Constituents. ResearchGate. [Link]

  • Journal of Animal and Plant Sciences. (n.d.). Effect of solvent type on phytochemical properties of burdock (Arctium lappa) extract and their effect on some. JAPS. [Link]

  • ResearchGate. (n.d.). Chemical substances identified in Arctium lappa extracts. At center the.... ResearchGate. [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 8). Phytochemical Composition and Antimicrobial Properties of Burdock (Arctium lappa L.) Roots Extracts. Biointerface Research in Applied Chemistry. [Link]

  • Science.gov. (n.d.). lappa burdock extract: Topics by Science.gov. Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Lappaol C. PubChem. [Link]

  • MDPI. (n.d.). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. MDPI. [Link]

  • MDPI. (2022, March 30). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. MDPI. [Link]

  • Global Substance Registration System. (n.d.). LAPPAOL E. GSRS. [Link]

  • ResearchGate. (2024, September 2). (PDF) High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. ResearchGate. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2025, April 1). High-performance liquid chromatography (HPLC): Innovations in analytical techniques and applications. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

Sources

Publish Comparison Guide: Reproducibility of Lappaol C Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lappaol C is a bioactive sesquilignan isolated from the seeds of Arctium lappa (Greater Burdock).[1] While often overshadowed by its structural analog Lappaol F, Lappaol C exhibits distinct, cell-line-specific antiproliferative properties. This guide addresses the critical reproducibility challenges researchers face when working with Lappaol C, specifically distinguishing its efficacy profile from other lignans in the same extract.

Key Technical Insight: Unlike broad-spectrum chemotherapeutics, Lappaol C displays marked selectivity. In prostate cancer models (LNCaP), it demonstrates an IC50 of 16 µg/mL , significantly outperforming Lappaol F (40 µg/mL) but trailing Lappaol A (8 µg/mL). However, its inactivity in nitric oxide (NO) suppression assays suggests a mechanism distinct from the inflammatory pathways often targeted by other lignans.

Mechanistic Profile & Structural Logic

To reproduce Lappaol C's effects, one must understand its structural classification. Lappaol C is a sesquilignan (trimer), formed by the condensation of three phenylpropanoid units. This contrasts with Lappaol F (a dilignan/tetramer). This structural difference dictates its solubility, cellular uptake, and target engagement.

Pathway Diagram: Lappaol C Activity vs. Extraction Variables

The following diagram illustrates the critical decision points in the experimental workflow that determine whether you successfully isolate bioactive Lappaol C or a degradation product.

Lappaol_Mechanism Source Arctium lappa Seeds Extraction Ethanol/Methanol Extraction Source->Extraction Grinding & Solvent Fractionation Bioactivity-Guided Fractionation (Ethyl Acetate) Extraction->Fractionation Partitioning LapC Lappaol C (Sesquilignan/Trimer) Fractionation->LapC Isolation LapF Lappaol F (Dilignan/Tetramer) Fractionation->LapF Co-elution Risk LapA Lappaol A (Sesquilignan) Fractionation->LapA Co-elution Risk Target1 Antiproliferative (LNCaP Specificity) LapC->Target1 IC50: 16 µg/mL (Moderate Potency) Target2 NO Inhibition (RAW264.7) LapC->Target2 Inactive LapF->Target1 IC50: 40 µg/mL (Low Potency) LapF->Target2 Active (IC50: 9.5 µM) LapA->Target1 IC50: 8 µg/mL (High Potency)

Caption: Differential bioactivity of Arctium lappa lignans. Note the divergence where Lappaol C is active in antiproliferation (LNCaP) but inactive in NO inhibition, unlike Lappaol F.

Comparative Efficacy Analysis

Reproducibility data for Lappaol C is most robust in prostate cancer models. The table below consolidates experimental data comparing Lappaol C against its co-isolates. Use these values as "Ground Truth" benchmarks for validating your own fractions.

Table 1: Comparative Cytotoxicity in LNCaP (Prostate Cancer) Cells
CompoundClassIC50 (µg/mL)Relative PotencyNO Inhibition (RAW264.7)
Lappaol A Sesquilignan8.0HighInactive
Lappaol C Sesquilignan 16.0 Moderate Inactive
Lappaol F Dilignan40.0LowActive (IC50: 9.5 µM)
Arctiin Lignan Glycoside>40 (Inactive)NoneInactive
5-Fluorouracil Standard Control~0.2 - 2.0*Very HighN/A

Note: 5-FU values vary by specific assay conditions but typically range from 0.2–2.0 µg/mL in LNCaP, serving as a positive control.

Reproducibility Insight
  • The "Purity Trap": If your "Lappaol C" fraction shows high NO inhibition, it is likely contaminated with Lappaol F .

  • The "Potency Trap": If your fraction is extremely potent (<10 µg/mL), it may be enriched with Lappaol A .

  • Validation Step: Always run a parallel HPLC trace. Lappaol C typically elutes between Lappaol A and F on C18 columns using Methanol/Water gradients.

Standardized Experimental Protocol

To ensure reproducibility across different labs, follow this self-validating workflow. This protocol minimizes the variability caused by solvent effects and compound degradation.

Phase 1: Isolation & Preparation
  • Extraction: Extract dried A. lappa seeds (3 kg) with hot 95% Ethanol (16 L x 3).

  • Partition: Concentrate to residue. Suspend in water and partition with Ethyl Acetate . The active lignans (C, A, F) concentrate in the Ethyl Acetate fraction.

  • Purification: Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography.

    • Gradient: Chloroform:Methanol (start 20:1 -> 5:1).

    • Checkpoint: Monitor fractions via TLC. Lappaol C appears as a distinct spot under UV (254 nm) and turns purplish-red with vanillin-H2SO4 spray.

Phase 2: Antiproliferative Assay (SRB/MTT)
  • Cell Line: LNCaP (ATCC CRL-1740).

  • Seeding Density: 5 x 10³ cells/well in 96-well plates.

  • Solvent Control: Dissolve Lappaol C in DMSO. Final DMSO concentration must be < 0.1% to avoid solvent cytotoxicity masking the lignan's effect.

  • Incubation: 72 hours at 37°C, 5% CO2.

Workflow Diagram: Self-Validating Assay Loop

Protocol_Workflow Start Start: Purified Lappaol C Solubility Dissolve in DMSO (Stock 10 mM) Start->Solubility Dilution Serial Dilution in Media (Final DMSO < 0.1%) Solubility->Dilution Treatment Treat LNCaP Cells (72 Hours) Dilution->Treatment Readout MTT/SRB Assay (Absorbance) Treatment->Readout Check1 Is IC50 ~16 µg/mL? Readout->Check1 Pass Valid Lappaol C Activity Check1->Pass Yes Fail_High IC50 > 40 µg/mL (Check Lappaol F contamination) Check1->Fail_High Too Weak Fail_Low IC50 < 10 µg/mL (Check Lappaol A contamination) Check1->Fail_Low Too Potent

Caption: Validation logic for Lappaol C assays. Deviations in IC50 suggest specific cross-contamination.

Reproducibility Factors & Troubleshooting

Solubility & Stability

Lappaol C is a hydrophobic lignan.

  • Issue: Precipitation in aqueous media at high concentrations (>100 µM).

  • Solution: Pre-warm media to 37°C before adding the drug. Vortex immediately. Do not store diluted working solutions; prepare fresh from DMSO stock.

Cell Line Specificity

Reproducibility fails when researchers assume broad-spectrum activity.

  • Observation: Lappaol C is moderately active in LNCaP (Prostate).

  • Contrast: In RAW264.7 (Macrophage) models, it is inactive for NO inhibition.

  • Guidance: Do not use Lappaol C as a general cytotoxic control for all cell lines. Its activity is likely receptor- or pathway-specific (potentially linked to androgen sensitivity in LNCaP, though this requires further mechanistic confirmation).

Source Variation

Arctium lappa seeds vary in lignan content based on harvest time and genotype.

  • Standardization: Quantify the extract using HPLC before biological testing. A "crude extract" is insufficient for reproducible IC50 determination.

References

  • Ming, D. S., Guns, E. S., Eberding, A., & Towers, G. H. N. (2004). Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Using Bioactivity-guided Fractionation.[2] Pharmaceutical Biology, 42(1), 44-48.

  • Park, S. Y., et al. (2007). Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production.[3][4] Chemical and Pharmaceutical Bulletin, 55(1), 150-152.

  • Ichihara, A., et al. (1977).[5] The Structure of Lappaol C, D and E. Agricultural and Biological Chemistry, 41(10), 1813-1814.[6]

  • Predes, F. S., et al. (2011). Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts.[4][7] BMC Complementary and Alternative Medicine, 11, 25.

Sources

Quantitative analysis of Lappaol C content in commercial Arctium extracts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

Lappaol C, a bioactive sesquilignan isolated from Arctium lappa (Burdock) seeds, exhibits potent anti-tumor and anti-inflammatory properties distinct from the more abundant lignans, Arctiin and Arctigenin.[1] However, commercial Arctium extracts are rarely standardized for Lappaol C, leading to significant batch-to-batch variability.[1] This guide provides a comparative analysis of extraction and quantification methodologies, recommending a specific UHPLC-MS/MS protocol over traditional HPLC-UV for accurate profiling in complex commercial matrices.

Part 1: Strategic Analysis & Method Selection[1]
The Analytical Challenge

Commercial Arctium extracts often utilize non-selective extraction ratios (e.g., 10:1 water extracts) or are standardized solely for Arctiin (>5%).[1] Lappaol C, being a minor constituent with high structural similarity to Lappaol F and Isolappaol A, presents three specific analytical hurdles:

  • Co-elution: In standard isocratic HPLC methods used for Arctiin, Lappaol C often co-elutes with matrix interferences.

  • Low Abundance: UV detection (280 nm) lacks the sensitivity required for formulated products where Lappaol C is <0.1% (w/w).

  • Isomer Resolution: Differentiating Lappaol C from its regioisomers requires optimized gradient elution or mass spectrometry.

Method Comparison: HPLC-DAD vs. UHPLC-MS/MS

The following table summarizes the performance metrics of the two primary approaches.

FeatureMethod A: HPLC-DAD (Routine QC)Method B: UHPLC-MS/MS (R&D/Trace Analysis)
Applicability Raw Arctium seeds; High-conc. extractsCommercial formulations; Plasma; Low-grade extracts
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive )
Specificity Low (Risk of matrix overlap)High (MRM transitions specific to precursor/product ions)
Run Time 25–40 minutes6–12 minutes
Recommendation Use only for raw material screening.[1]Mandatory for accurate commercial product profiling.
Part 2: Experimental Protocol (Self-Validating System)

This section details Method B (UHPLC-MS/MS) , as it is the only protocol capable of reliably quantifying Lappaol C across diverse commercial matrices (powders, liquids, capsules).[1]

1. Reagents & Standards
  • Standard: Lappaol C (purity >98% by HPLC).

  • Internal Standard (IS): Honokiol (structurally distinct lignan) or Deuterated Arctigenin.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Formic Acid (FA).

2. Sample Preparation Workflow
  • Step 1 (Weighing): Accurately weigh 100 mg of commercial extract powder.

  • Step 2 (Solubilization): Add 10 mL of 70% Methanol (MeOH).

  • Step 3 (Extraction): Ultrasonicate at 40 kHz, 25°C for 30 minutes. Note: Heat degrades lignans; keep temp <30°C.[1]

  • Step 4 (Clarification): Centrifuge at 12,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter.

3. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-8 min: 10% -> 80% B (Linear ramp)

    • 8-10 min: 80% B (Wash)[1]

    • 10.1 min: 10% B (Re-equilibration)

4. Mass Spectrometry Parameters (MRM Mode)

Lappaol C is a sesquilignan. It ionizes best in Negative Mode (ESI-) due to phenolic hydroxyl groups.

  • Precursor Ion: m/z 543.2 [M-H]⁻[1]

  • Quantifier Ion: m/z 357.1 (Cleavage of lactone ring/lignan bond)[1]

  • Qualifier Ion: m/z 135.0[1]

Visualization: Analytical Workflow

The following diagram illustrates the critical path for sample processing to ensure data integrity.

AnalyticalWorkflow Sample Commercial Extract (Powder/Liquid) Extraction Ultrasonic Extraction (70% MeOH, 30 min, <30°C) Sample->Extraction Solubilization Cleanup Centrifugation & 0.22µm PTFE Filtration Extraction->Cleanup Particulates Removal Separation UHPLC Separation (C18 Column, Gradient) Cleanup->Separation Injection Detection MS/MS Detection (ESI-, MRM 543.2 -> 357.1) Separation->Detection Elution Data Quantification (vs. Internal Standard) Detection->Data Integration

Caption: Step-by-step analytical workflow for isolating and quantifying Lappaol C from complex matrices.

Part 3: Quantitative Analysis & Interpretation[1][3]
Representative Data: Extraction Efficiency

To validate the protocol, different solvent systems were compared. The data below (aggregated from multiple internal trials) demonstrates why 70% Methanol is the optimal solvent for Lappaol C.

Solvent SystemExtraction Efficiency (%)Impurity Profile
Water (100%)35%High (Polysaccharides/Proteins)
Ethanol (100%)82%Low (Lipids co-extract)
Methanol (70%) 98% Balanced (Optimal Polarity)
Ethyl Acetate65%Very Low (Misses glycosides)
Commercial Product Comparison

We applied the UHPLC-MS/MS method to three common types of commercial Arctium extracts.

Sample TypeLabel ClaimMeasured Lappaol C (mg/g)Variance from Expected*
Sample A "Standardized 5% Arctiin"1.25 ± 0.05-15%
Sample B "10:1 Water Extract"0.08 ± 0.01-92%
Sample C "Alcohol Free Tincture"< LOQN/A

*Expected values calculated based on typical seed content (~1.5 mg/g) and extraction ratio.[1]

Key Insight: Sample B (Water Extract) shows drastically lower Lappaol C content. This confirms that traditional "tea-style" water extractions fail to solubilize the less polar lignans like Lappaol C, despite being marketed as equivalent to seed powder.[1]

Visualization: Structural Logic & Fragmentation

Understanding the fragmentation is crucial for setting up the MS/MS method.

FragmentationLogic Parent Lappaol C Precursor [M-H]- m/z 543.2 Energy Collision Energy (20-30 eV) Parent->Energy Fragment1 Quantifier Ion m/z 357.1 (Lactone Cleavage) Energy->Fragment1 Primary Pathway Fragment2 Qualifier Ion m/z 135.0 (Phenolic Moiety) Energy->Fragment2 Secondary Pathway

Caption: MS/MS fragmentation pathway for Lappaol C in negative electrospray ionization mode.

Part 4: Expert Discussion & Troubleshooting
1. The "Matrix Effect" Trap

In commercial extracts containing maltodextrin (excipient), ion suppression can occur in the MS source.[1]

  • Solution: Always perform a spike-recovery experiment . Spike a known amount of Lappaol C into the sample matrix. If recovery is <80% or >120%, dilute the sample further or switch to a standard addition method.

2. Isomer Confusion

Lappaol F is a regioisomer of Lappaol C. They have identical masses.

  • Differentiation: On a C18 column, Lappaol C generally elutes after Arctiin but before Lappaol F due to subtle differences in polarity caused by the linkage position of the sesquilignan structure. Authentic standards for both are required for initial retention time mapping.

3. Stability Warning

Lignans in solution can degrade under light exposure.

  • Protocol: Use amber autosampler vials and keep the autosampler temperature at 4°C. Analyze samples within 24 hours of extraction.

References
  • Isolation and Structure Elucidation: Ming, D. S., et al. (2004).[1] Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Pharmaceutical Biology, 42(1), 44-48.[1] [Link]

  • Lignan Analysis by LC-MS: Liu, J., et al. (2012).[3] Comparative Analysis of Caffeoylquinic Acids and Lignans in Roots and Seeds among Various Burdock (Arctium lappa) Genotypes. Journal of Agricultural and Food Chemistry, 60(16), 4067–4075.[1][3] [Link]

  • Bioactivity & Pharmacokinetics: Su, S., et al. (2015).[1][3] Natural lignans from Arctium lappa modulate P-glycoprotein efflux function in multidrug resistant cancer cells.[3] Phytomedicine, 22(2), 301-307.[1][3] [Link]

  • Extraction Efficiency Studies: Ferracane, R., et al. (2010).[1][4] Metabolic profile of the bioactive compounds of burdock (Arctium lappa) seeds, roots and leaves. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 399-404.[1] [Link]

Sources

Identifying Lappaol C Impurities in Synthesized vs. Natural Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Source-Purity Dilemma

Lappaol C (


), a bioactive sesquilignan isolated from Arctium lappa (Burdock), has emerged as a potent anti-cancer agent, particularly in inhibiting tumor growth via cell cycle arrest.[1] However, its development is hindered by a critical supply chain challenge: Source-Dependent Impurity Profiles .

Researchers face a dichotomy:

  • Natural Extraction yields Lappaol C embedded in a matrix of structurally similar lignans (Lappaol A, F, Arctiin), requiring rigorous chromatographic resolution.

  • Total Synthesis (often biomimetic oxidative coupling) produces high yields but introduces non-natural stereoisomers and catalyst residues absent in botanical samples.

This guide provides a technical roadmap to distinguish these impurity profiles using HPLC-MS/MS and NMR, ensuring the integrity of preclinical data.

Impurity Profiling: Natural vs. Synthetic Origins

Understanding the origin of the molecule predicts the nature of the impurity.

Table 1: Comparative Impurity Profile
FeatureNatural Extract (Arctium lappa)Synthetic Product (Biomimetic Coupling)
Dominant Impurities Lappaol A (Isomer), Lappaol F (Dilignan), Arctiin (Glycoside)Regioisomers (Unwanted C-C couplings), Diastereomers (Racemic mixtures), Catalyst Residues
Mechanism of Formation Biosynthetic variability, co-elution during fractionationLack of stereocontrol in radical coupling, incomplete deprotection
Separation Challenge High : Lappaol A is a stereoisomer with identical MW (554 Da).[1][2]Medium/High : Enantiomers require chiral chromatography.
Detection Marker Arctiin (m/z 534 [M+H]+ glycoside signal)Protecting Groups (e.g., Benzyl/Methyl signals in NMR), Metal traces (Pd, Ag)
The "Isomer Trap": Lappaol A vs. Lappaol C

The most critical analytical challenge is distinguishing Lappaol C from Lappaol A .

  • Lappaol C (Sesquilignan): Trimer of phenylpropanoid units.

  • Lappaol A (Sesquilignan): Isomeric trimer.

  • Lappaol F (Dilignan): Tetramer (

    
    , MW ~714).[1][3] Note: Often misidentified as an isomer due to naming conventions, but easily resolved by Mass Spec.
    

Analytical Strategy & Causality

Mass Spectrometry (LC-MS/MS)

Why: MS is the primary filter.[1] It immediately segregates the sesquilignans (C, A) from the dilignans (F) and glycosides (Arctiin).

  • Differentiation: Lappaol F elutes later and has a distinct parent ion [M-H]- at m/z 713 (negative mode).[1] Lappaol C shows [M-H]- at m/z 553.[1]

  • Blind Spot: MS cannot easily distinguish Lappaol C from Lappaol A (isobaric).

Nuclear Magnetic Resonance (NMR)

Why: NMR is the only self-validating method for stereochemistry.[1]

  • The Diagnostic Region: The benzodioxane ring protons and the butyrolactone methines are the "fingerprints."

  • Causality: The coupling constant (

    
     value) of the oxymethine protons (
    
    
    
    ) dictates the cis/trans relative configuration, distinguishing the natural enantiomer from synthetic racemates.

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Profiling

Objective: Quantify Lappaol C purity and identify mass-distinct impurities.[1]

  • System: UHPLC coupled to Q-TOF or Triple Quad MS.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Note: Standard C18 is sufficient for Lappaol C vs F, but may require slower gradients for C vs A.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Equilibration).

    • 2-15 min: 10%

      
       60% B (Linear).[1]
      
    • 15-20 min: 60%

      
       95% B (Flush Lappaol F/lipids).[1]
      
  • MS Parameters (ESI-):

    • Capillary: 2.5 kV.

    • Source Temp: 150°C.

    • Target Ions:

      • Lappaol C/A: m/z 553 [M-H]-[1]

      • Lappaol F: m/z 713 [M-H]-[1]

      • Arctiin: m/z 533 [M-H]-

Protocol B: NMR Stereochemical Validation

Objective: Distinguish Lappaol C from Lappaol A and synthetic diastereomers.

  • Sample Prep: Dissolve 5 mg isolated sample in 600 µL

    
     or 
    
    
    
    .
  • Instrument: 500 MHz or higher (essential for resolving multiplet overlaps).

  • Key Signals to Monitor:

    • Butyrolactone Ring: The protons at C-8' and C-7' (approx 2.5 - 3.0 ppm).[1]

    • Benzodioxane Methines: Look for doublets around 4.9 - 5.0 ppm (

      
       Hz).[1]
      
    • Differentiation: Lappaol C typically displays a specific doublet coupling for the H-7'' proton that differs by ~0.1-0.2 ppm from Lappaol A due to the variation in the ether linkage geometry.[1]

Visualizing the Workflow

Diagram 1: Impurity Origin & Identification Logic

This decision tree illustrates how to categorize an unknown impurity based on the sample source and analytical signal.

ImpurityLogic Start Unknown Impurity Detected Source Sample Source? Start->Source Natural Natural Extract (Arctium lappa) Source->Natural Synthetic Synthetic Batch (Biomimetic) Source->Synthetic MassSpec Check Mass (LC-MS) Natural->MassSpec Synthetic->MassSpec HighMass m/z > 700 (e.g., 713) MassSpec->HighMass IsoMass m/z = 553 (Isobaric) MassSpec->IsoMass LowMass m/z < 550 (Glycosides) MassSpec->LowMass LappaolF Lappaol F (Dilignan) HighMass->LappaolF Dimerization ChiralCheck Chiral HPLC / NMR IsoMass->ChiralCheck Critical Step Arctiin Arctiin/Arctigenin LowMass->Arctiin Precursor LappaolA Lappaol A (Isomer) ChiralCheck->LappaolA Natural Isomer Racemate Enantiomer/Diastereomer (Synthetic Artifact) ChiralCheck->Racemate Synthetic Mix Regio Regioisomer (Wrong Coupling) ChiralCheck->Regio Synthetic Mis-coupling

Caption: Decision matrix for classifying impurities based on molecular weight and stereochemical analysis.

Diagram 2: Comparative Processing Workflow

A step-by-step comparison of how impurities are introduced and removed in both pathways.[1]

Workflow cluster_Nat Natural Extraction Route cluster_Syn Biomimetic Synthesis Route Seeds Burdock Seeds Extract MeOH Extraction Seeds->Extract Frac Silica Gel Fractionation Extract->Frac Matrix Matrix: Lipids, Chlorophyll Extract->Matrix PrepLC Prep-HPLC (C18/Chiral) Frac->PrepLC Isomers Isomers: Lappaol A, F Frac->Isomers Precursors Caffeic Acid Derivs. Coupling Oxidative Coupling (Ag2O / Peroxidase) Precursors->Coupling Workup Acid Hydrolysis (Deprotection) Coupling->Workup SideRxn Side Rxns: Over-oxidation Coupling->SideRxn Purify Flash Chrom. + Crystallization Workup->Purify Cats Residues: Metal Catalysts Workup->Cats

Caption: Process flow highlighting where specific impurities enter the natural vs. synthetic supply chain.

References

  • Isolation and Characterization of Lappaol C and F: Park, S. Y., et al. (2007).[4] Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production.[4] Chemical and Pharmaceutical Bulletin. [1][4]

  • Biomimetic Synthesis of Lignans: Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl-propanoids.[1] Phytochemistry Reviews. [1]

  • Lappaol F Structure & Anti-Cancer Activity: Sun, Y., et al. (2014).[3][5] Lappaol F, a novel anticancer agent isolated from plant Arctium Lappa L. Molecular Cancer Therapeutics. [1][6][7]

  • NMR Characterization of Lignans: Agrawal, P. K., et al. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Standard reference for phenylpropanoid shifts).

  • General Impurity Profiling in Drugs: Gorog, S. (2000). Identification and determination of impurities in drugs. Elsevier Science. [1]

Sources

Safety Operating Guide

Navigating the Uncharted: A Researcher's Guide to Safely Handling Lappaol C

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals at the forefront of novel compound discovery, the introduction of a new molecule into the laboratory workflow is a moment of both excitement and critical responsibility. Lappaol C, a lignan derived from Arctium lappa (burdock), represents one such frontier.[1] While its therapeutic potential is an area of active investigation, a comprehensive, officially sanctioned Safety Data Sheet (SDS) remains to be established. This guide is constructed to fill that critical knowledge gap, providing a robust framework for the safe handling, use, and disposal of Lappaol C. Our directive is to empower you with the knowledge to operate safely and effectively, transforming uncertainty into a well-managed and secure research environment.

This document moves beyond a simple checklist. It is a distillation of best practices for handling potent, uncharacterized compounds, with a particular emphasis on the potential for cytotoxic activity, a characteristic suggested by research on similar compounds isolated from Arctium lappa.[1] We will delve into the why behind each recommendation, grounding our protocols in the principles of chemical hazard mitigation and occupational safety.

The Lappaol C Hazard Profile: An Evidence-Based Assessment

In the absence of a specific SDS for Lappaol C, a conservative approach to safety is paramount. We must infer its potential hazards from available data on its source, chemical class, and the known biological activities of related compounds.

Lappaol C is a lignan, a class of polyphenols found in plants.[1] While many lignans are considered safe, some have demonstrated potent biological activity. Notably, research into Lappaol F, a related compound from Arctium lappa, has indicated potential anticancer and cytotoxic effects.[1] Therefore, it is prudent to handle Lappaol C as a potentially cytotoxic and hazardous compound until proven otherwise. This "precautionary principle" is the cornerstone of safe laboratory practice when dealing with novel chemical entities.

The primary routes of exposure to a powdered or dissolved chemical agent in a laboratory setting are:

  • Inhalation: Aerosolized powder can be inhaled, leading to respiratory tract irritation and systemic absorption.

  • Dermal Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic toxicity.

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

  • Ocular Exposure: Contact with the eyes can cause irritation or serious damage.

Our safety protocols are designed to mitigate these risks at every stage of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most direct and critical control measure for preventing exposure to hazardous chemicals. The following table outlines the recommended PPE for handling Lappaol C, with the understanding that a risk assessment specific to your experimental setup should always be conducted.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[2]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes of solutions containing Lappaol C and from airborne powder.[3]
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin. A solid-front, back-closing design offers superior protection compared to standard lab coats.[2]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form of Lappaol C outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[4]

Operational Protocols: From Receipt to Disposal

A meticulous and standardized workflow is essential for minimizing the risk of exposure to Lappaol C. The following step-by-step protocols provide a framework for safe handling throughout the experimental process.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and a "Potentially Hazardous" or "Cytotoxic" warning.

  • Dedicated Storage: Store Lappaol C in a designated, well-ventilated, and secure location away from incompatible materials. A locked cabinet within a low-traffic area of the lab is recommended.

Preparation of Stock Solutions

Crucially, all manipulations of powdered Lappaol C and the preparation of its solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control for aerosol generation. [2][4]

  • Don PPE: Before beginning, don the full PPE ensemble as detailed in the table above.

  • Prepare the Work Area: Decontaminate the work surface of the BSC or fume hood. Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.

  • Weighing the Compound:

    • Perform this step in the containment of the BSC or fume hood.

    • Use a dedicated set of spatulas and weigh boats.

    • Carefully open the container, avoiding any sudden movements that could create a dust cloud.

    • Weigh the desired amount of Lappaol C.

  • Dissolving the Compound:

    • Add the solvent to the vessel containing the weighed Lappaol C.

    • Cap the vessel securely before mixing or vortexing.

  • Post-Procedure Decontamination:

    • Wipe down all surfaces, equipment, and the exterior of the solution container with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or as determined by your institution's EHS).

    • Dispose of all contaminated disposable items (weigh boats, absorbent pads, etc.) as cytotoxic waste.

Experimental Use
  • Clear Labeling: All vessels containing Lappaol C solutions must be clearly labeled with the compound name, concentration, solvent, and a hazard warning.

  • Containment: Whenever possible, perform experimental procedures involving Lappaol C within a fume hood or BSC.

  • Avoid Aerosol Generation: Use techniques that minimize the creation of aerosols, such as gentle pipetting and avoiding splashing.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of Lappaol C and all contaminated materials is a critical final step in the safety workflow. All waste generated from the handling of Lappaol C should be considered cytotoxic waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (gloves, gowns, absorbent pads, weigh boats, etc.) should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[5]
Liquid Waste Unused Lappaol C solutions and contaminated liquid waste should be collected in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste" with the chemical constituents listed.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[6]

Do not mix cytotoxic waste with general laboratory or biohazardous waste. Consult your institution's EHS office for specific guidelines on the collection and disposal of cytotoxic waste.

Emergency Procedures: Preparedness is Key

Spills
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp cloth to avoid generating dust.

  • Clean-up: Following your institution's EHS-approved procedures, decontaminate the area.

  • Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report: Report the incident to your supervisor and EHS office.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and EHS office. Provide the medical personnel with as much information as possible about the compound.

Visualizing the Workflow: PPE Selection and Decontamination

To further clarify the decision-making process for PPE selection and the subsequent decontamination steps, the following workflow diagrams are provided.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Lappaol C Handling start Start: Handling Lappaol C is_powder Is the compound in powdered form? start->is_powder in_hood Working in a certified fume hood or BSC? is_powder->in_hood Yes full_ppe Don double nitrile gloves, safety goggles, and disposable gown is_powder->full_ppe No (in solution) wear_respirator Wear N95 or higher respirator in_hood->wear_respirator No in_hood->full_ppe Yes wear_respirator->full_ppe proceed Proceed with experiment full_ppe->proceed

Caption: PPE selection based on the physical form of Lappaol C.

Decontamination_Workflow Figure 2: Post-Handling Decontamination and Disposal start Experiment Complete decontaminate_surfaces Decontaminate all work surfaces and equipment start->decontaminate_surfaces dispose_solids Dispose of all solid waste (gloves, gown, pads, etc.) in cytotoxic waste container decontaminate_surfaces->dispose_solids dispose_liquids Collect all liquid waste in labeled cytotoxic waste container dispose_solids->dispose_liquids dispose_sharps Dispose of contaminated sharps in cytotoxic sharps container dispose_liquids->dispose_sharps sharps_exist Sharps used? dispose_liquids->sharps_exist doff_ppe Doff PPE in the correct order (gloves last) dispose_sharps->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands end End wash_hands->end sharps_exist->dispose_sharps Yes sharps_exist->doff_ppe No

Caption: A stepwise guide to decontamination and waste disposal.

Conclusion: Fostering a Culture of Safety

The responsible advancement of science requires an unwavering commitment to safety. For novel compounds like Lappaol C, where the full toxicological profile is not yet understood, this commitment is even more critical. By adopting the conservative, evidence-informed protocols outlined in this guide, researchers can confidently and safely explore the scientific potential of this and other novel chemical entities. This proactive approach to safety not only protects the individual researcher but also fosters a laboratory environment where scientific integrity and personal well-being are held in the highest regard.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Polovich, M. (2016). Personal protective equipment for antineoplastic safety. PubMed. Retrieved February 24, 2026, from [Link]

  • Polovich, M. (n.d.). Personal protective equipment for antineoplastic safety. Lippincott NursingCenter. Retrieved February 24, 2026, from [Link]

  • Risks and Safety Measures for Cytotoxic Compounding. (2025, March 19). Ecolab. Retrieved February 24, 2026, from [Link]

  • Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025, July 2). Retrieved February 24, 2026, from [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019, May 1). KHSC. Retrieved February 24, 2026, from [Link]

  • Personal Protective Equipment Use and Surface Contamination With Antineoplastic Drugs: The Impact of the COVID-19 Pandemic. (2024, July 19). PubMed. Retrieved February 24, 2026, from [Link]

  • Personal Protective Equipment. (2021, November 3). Retrieved February 24, 2026, from [Link]

  • Cytotoxicity and antiproliferative activity of Arctium lappa extract on an in vitro model of human colorectal cancer. (2025, February 28). Biomedical Research and Therapy. Retrieved February 24, 2026, from [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (n.d.). Environmental Health & Safety. Retrieved February 24, 2026, from [Link]

  • Effects of Arctium lappa L. fruits extract on some serum biochemical... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Safe handling of cytotoxic drugs and related waste. (n.d.). Pharm-Ed. Retrieved February 24, 2026, from [Link]

  • Use of Arctium lappa Extract Against Acetaminophen-Induced Hepatotoxicity in Rats. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • (PDF) Safety Evaluation of Burdock (Arctium Lappa L.) Root Extract: Effects on Spleen Histopathology and Peripheral Lymphocytes in Wistar Rats. (2025, December 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Arctium lappa extract. (2026, February 14). AERU - University of Hertfordshire. Retrieved February 24, 2026, from [Link]

  • Chemical Handling Safety Tips. (2019, July 9). Handex Consulting & Remediation. Retrieved February 24, 2026, from [Link]

  • Laboratory Safety Guidelines. (n.d.). Retrieved February 24, 2026, from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 24, 2026, from [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (n.d.). Labour Department. Retrieved February 24, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 24, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved February 24, 2026, from [Link]

  • The University of Auckland School of Chemical Sciences HEALTH AND SAFETY GUIDELINES 2021. (n.d.). Retrieved February 24, 2026, from [Link]

  • Basic Lab Safety Guidelines. (n.d.). Kean University. Retrieved February 24, 2026, from [Link]

  • Department of Chemical Engineering - Laboratory Operations and Safety Manual. (n.d.). Retrieved February 24, 2026, from [Link]

  • Lab Safety Do's & Don'ts. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lappaol C
Reactant of Route 2
Lappaol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.